L-368,899
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIASLNTAGRGGA-ZJPWWDJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933504 | |
| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148927-60-0 | |
| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148927-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 368899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-368899 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of L-368,899: A Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Originally developed for the potential management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research for investigating the central roles of oxytocin in social behaviors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its interaction with the oxytocin signaling pathway.
Core Mechanism of Action
This compound functions as a selective competitive antagonist at the oxytocin receptor.[1][4] The oxytocin receptor is a G-protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand oxytocin, primarily signals through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[5] This signaling cascade leads to an increase in intracellular calcium levels, resulting in various physiological responses, including uterine contractions and neurotransmission.[5] this compound binds to the oxytocin receptor, preventing the conformational changes necessary for receptor activation and subsequent downstream signaling, thereby effectively blocking the effects of oxytocin.[4]
Quantitative Pharmacological Data
The binding affinity and selectivity of this compound have been characterized across various species and receptor subtypes. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity and Potency of this compound
| Species/Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Rat Uterine OTR | Inhibition of [³H]oxytocin binding | IC₅₀ | 8.9 | [6] |
| Human Uterine OTR | Inhibition of [³H]oxytocin binding | IC₅₀ | 26 | [6] |
| Coyote OTR | Competitive Binding Autoradiography | Kᵢ | 12.38 | [2][7] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Parameter | Value (nM) | Selectivity (fold vs. OTR) | Reference |
| Vasopressin V1a | IC₅₀ | 370 | ~42 | |
| Vasopressin V2 | IC₅₀ | 570 | ~64 | |
| Coyote AVPR1a | Kᵢ | 511.6 | ~41 | [2] |
Experimental Protocols
Competitive Binding Autoradiography for Receptor Affinity and Selectivity
This protocol is adapted from studies determining the binding affinity and selectivity of this compound in coyote brain tissue.[2][7]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the oxytocin receptor (OXTR) and vasopressin 1a receptor (AVPR1a).
Materials:
-
Frozen, unfixed brain tissue sections (20 µm) mounted on microscope slides.
-
Radioligands: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) for OXTR and ¹²⁵I-linearized vasopressin antagonist (¹²⁵I-LVA) for AVPR1a.
-
This compound solutions of varying concentrations (e.g., 10⁻¹³ M to 10⁻⁵ M).
-
Incubation buffer: 50 mM Tris buffer (pH 7.4).
-
Wash buffer: 50 mM Tris buffer with 2% MgCl₂ (pH 7.4).
-
0.1% paraformaldehyde in PBS (pH 7.4).
-
BioMax XAR film.
-
¹²⁵I standards.
-
Digital densitometry software.
Procedure:
-
Thaw slide-mounted brain sections at room temperature for 1 hour.
-
Briefly fix the sections in 0.1% paraformaldehyde in PBS and rinse twice in 50 mM Tris buffer.
-
Co-incubate the slides for 1 hour in a solution containing a constant concentration of the radioligand (e.g., 50 pM ¹²⁵I-OVTA or ¹²⁵I-LVA) and one of the varying concentrations of this compound.
-
Remove unbound radioligand by washing the slides twice for 10 minutes in wash buffer.
-
Dip the slides in distilled water and allow them to air dry.
-
Expose the dried slides to BioMax XAR film in complete darkness for an appropriate duration (e.g., 5 days) along with ¹²⁵I standards.
-
Develop the film and quantify the optical binding density (OBD) using digital densitometry software calibrated with the standards.
-
Generate competition curves by plotting the percentage of maximum radioligand binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the competition curve and then the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study
This protocol is a generalized representation based on pharmacokinetic studies of this compound in coyotes.[2]
Objective: To evaluate the pharmacokinetic profile of this compound in blood plasma and cerebrospinal fluid (CSF) after peripheral administration.
Materials:
-
This compound formulated for injection (e.g., 3 mg/kg in saline).
-
Anesthesia and equipment for blood and CSF collection.
-
Centrifuge.
-
Freezer (-80°C).
-
Analytical equipment for quantifying this compound concentrations (e.g., LC-MS/MS).
Procedure:
-
Administer this compound to the animal subject via the desired route (e.g., intramuscular injection).
-
Collect paired blood and CSF samples at predetermined time points (e.g., baseline, 15, 30, 45, 60, and 90 minutes post-injection).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store plasma and CSF samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma and CSF samples using a validated analytical method.
-
Plot the concentration of this compound in plasma and CSF over time to determine pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).
Visualizations
Oxytocin Receptor Signaling Pathway and Antagonism by this compound
Caption: Oxytocin signaling and this compound antagonism.
Experimental Workflow for Competitive Binding Assay
Caption: Competitive binding autoradiography workflow.
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its ability to penetrate the central nervous system has made it an indispensable pharmacological tool for elucidating the role of oxytocin in complex social behaviors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Understanding its mechanism of action and pharmacological profile is crucial for the accurate design and interpretation of experiments in both basic and translational research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 7. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
L-368,899: A Technical Guide to a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-368,899, a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR). Initially developed for potential use in managing preterm labor, this compound has become a critical pharmacological tool in neuroscience research.[1][2][3] Its ability to penetrate the blood-brain barrier allows for the investigation of the central nervous system's oxytocinergic pathways and their role in complex social behaviors.[1][4][5]
Core Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor. The OTR is a class A G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand oxytocin, initiates a cascade of intracellular signaling events.[6][7] this compound competitively binds to the receptor, preventing oxytocin from binding and thereby inhibiting the initiation of these downstream pathways. This blockade effectively prevents the physiological and behavioral effects mediated by oxytocin.
Oxytocin Receptor Signaling Pathway Blockade
The oxytocin receptor primarily couples to Gαq and Gαi proteins.[6][8] The canonical signaling pathway involves the activation of Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[6] These events trigger various downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase pathways.[7][8] this compound blocks the initial step of this cascade—the activation of the G-protein by the receptor.
Quantitative Data
The binding affinity and selectivity of this compound have been characterized across various species and tissues.
Binding Affinity and Selectivity
The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) of this compound for the oxytocin receptor and the structurally related vasopressin (AVPR) receptors. Lower values indicate higher binding affinity.
| Receptor Target | Species/Tissue | Binding Constant (nM) | Reference |
| Oxytocin Receptor (OTR) | Rat Uterus | IC₅₀ = 8.9 | [2][9] |
| Human Uterus | IC₅₀ = 26 | [2][9] | |
| Coyote Brain | Kᵢ = 12.38 | [1] | |
| Vasopressin 1a Receptor (AVPR1a) | General | IC₅₀ = 370 | [9] |
| Coyote Brain | Kᵢ = 511.6 | [1] | |
| Human Liver | IC₅₀ = 510 | [2] | |
| Rat Liver | IC₅₀ = 890 | [2] | |
| Vasopressin 2 Receptor (AVPR2) | General | IC₅₀ = 570 | [9] |
| Human Kidney | IC₅₀ = 960 | [2] | |
| Rat Kidney | IC₅₀ = 2400 | [2] |
Note: In coyote brain tissue, this compound was found to be approximately 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.[1][3][10] However, one study using human brain tissue suggested a slightly higher affinity for AVPR1a over OTR, highlighting potential species and tissue differences.[11]
Pharmacokinetic Properties
While suboptimal pharmacokinetics in primates limited its clinical development for preterm labor, its properties are suitable for preclinical research.[1][12]
| Parameter | Species | Dose/Route | Value | Reference |
| Half-life (t½) | Rat & Dog | IV | ~2 hours | [2][13] |
| Plasma Clearance | Rat & Dog | IV | 23 - 36 ml/min/kg | [2][13] |
| Oral Bioavailability | Female Rat | 5 mg/kg | 14% | [2][13] |
| Male Rat | 5 mg/kg | 18% | [2][13] | |
| Dog | 5 mg/kg | 17% | [13] | |
| Time to Peak (CSF) | Coyote | 3 mg/kg, IM | 15 - 30 minutes | [1][3] |
| Brain Penetration | Rhesus Monkey | 1 mg/kg, IV | Accumulates in limbic areas | [5] |
Experimental Protocols
The primary method for determining the binding affinity and selectivity of compounds like this compound is the competitive radioligand binding assay.[14][15]
Methodology: Competitive Radioligand Binding Assay
This protocol outlines a typical procedure for assessing the affinity of this compound (the "competitor") for the oxytocin receptor.
1. Membrane Preparation:
-
Homogenize tissue or cells known to express the oxytocin receptor (e.g., uterine tissue, specific brain regions) in a cold lysis buffer.[16]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[16]
2. Assay Incubation:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the oxytocin receptor (e.g., ¹²⁵I-ornithine vasotocin analog), and varying concentrations of unlabeled this compound.[14][16]
-
Include control wells for:
- Total Binding: Contains membranes and radioligand only.
- Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known OTR ligand to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[16]
3. Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester (vacuum manifold).[14][16] The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
4. Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on each filter using a scintillation counter.[16]
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
L-368,899: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and experimental applications of the selective oxytocin receptor antagonist, L-368,899. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology and application of this compound in studying oxytocinergic signaling.
Chemical Structure and Physicochemical Properties
This compound is a non-peptide, small-molecule antagonist of the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide | [1] |
| CAS Number | 148927-60-0 (free base), 160312-62-9 (HCl salt) | [1][2] |
| Chemical Formula | C₂₆H₄₂N₄O₅S₂ | [1] |
| Molar Mass | 554.77 g·mol⁻¹ (free base), 591.22 g·mol⁻¹ (HCl salt) | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Water: Soluble to 100 mM (hydrochloride salt). DMSO: Soluble to 100 mM. | [3] |
| SMILES | CC1(C)[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)(=O)=O)CC[C@@H]1C[C@@H]2NC(--INVALID-LINK--N)=O | [1] |
Pharmacological Properties
This compound acts as a potent and selective competitive antagonist of the oxytocin receptor. It exhibits high affinity for the OTR with significant selectivity over the structurally related vasopressin (AVP) receptors, V1a and V2.
Table 2: Pharmacological Profile of this compound
| Parameter | Species | Tissue/Receptor | Value | Reference |
| IC₅₀ | Rat | Uterus (OTR) | 8.9 nM | [4][5] |
| Human | Uterus (OTR) | 26 nM | [4] | |
| Rat | Liver (V1a) | 890 nM | [4] | |
| Rat | Kidney (V2) | 2400 nM | [4] | |
| Human | Liver (V1a) | 510 nM | [4] | |
| Human | Kidney (V2) | 960 nM | [4] | |
| Kᵢ | Coyote | Brain (OTR) | 12.38 nM | [6] |
| Coyote | Brain (AVPR1a) | 511.6 nM | [6] | |
| Selectivity | - | OTR vs. V1a/V2 | > 40-fold | [5][6] |
| In Vivo Efficacy (ED₅₀) | Rat | Inhibition of OT-induced uterine contractions (i.v.) | 0.35 mg/kg | [2] |
Pharmacokinetic Profile
This compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin receptor antagonism.[1]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [4][7] |
| Rat (male) | 5 mg/kg | 18% | [4][7] | |
| Rat (male) | 25 mg/kg | 41% | [4][7] | |
| Dog | 5 mg/kg | 17% | [7] | |
| Dog | 33 mg/kg | 41% | [7] | |
| Half-life (t₁/₂) | Rat, Dog | i.v. | ~2 hours | [4][7] |
| Plasma Clearance | Rat, Dog | i.v. | 23 - 36 ml/min/kg | [4][7] |
| Volume of Distribution (Vdss) | Rat | i.v. | 2.0 - 2.6 L/kg | [4][7] |
| Dog | i.v. | 3.4 - 4.9 L/kg | [4][7] | |
| Brain Penetration | Rhesus Monkey | i.v. | Accumulates in limbic areas (hypothalamus, amygdala, septum) | [8] |
| CSF Peak | Coyote | 3 mg/kg i.m. | 15 - 30 minutes | [6][9] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The oxytocin receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events are crucial for the various physiological effects of oxytocin, including uterine contractions and social bonding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899: A Comprehensive Technical Guide for Researchers
CAS Number: 148927-60-0 (free base)[1][2][3] CAS Number (HCl salt): 160312-62-9[3][4][5][6]
An In-depth Technical Guide to the Core
This technical guide provides a comprehensive overview of L-368,899, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[4][7] Initially investigated for its potential in managing preterm labor, this compound has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[7][8] This document details its mechanism of action, pharmacological properties, and key experimental data.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[7] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[7] The OTR is primarily coupled to the Gq/11 family of G-proteins.[7] Blockade of OTR activation by this compound inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[7]
Signaling Pathway
Caption: Oxytocin receptor signaling and inhibition by this compound.
Pharmacological Properties
Binding Affinity and Selectivity
This compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin receptors (V1a and V2).
| Receptor Binding Data | |
| Parameter | Value |
| IC₅₀ (rat uterus OTR) | 8.9 nM[2][4][5] |
| IC₅₀ (human uterus OTR) | 26 nM[2][4][5] |
| IC₅₀ (human liver V1a) | 510 nM[4] |
| IC₅₀ (human kidney V2) | 960 nM[4] |
| IC₅₀ (rat liver V1a) | 890 nM[4] |
| IC₅₀ (rat kidney V2) | 2400 nM[4] |
| Selectivity (vs. V1a) | > 40-fold |
| Selectivity (vs. V2) | > 40-fold |
| Binding Affinity (coyote OTR) | 12 nM[9][10][11] |
Pharmacokinetics
This compound demonstrates similar pharmacokinetic profiles in rats and dogs.[12] It is orally bioavailable and can cross the blood-brain barrier.[1][2]
| Pharmacokinetic Parameters | Rat | Dog |
| t₁/₂ (IV) | ~2 hr[4][12] | ~2 hr[4][12] |
| Plasma Clearance (IV) | 23-36 ml/min/kg[4][12] | 23-36 ml/min/kg[4][12] |
| Vdss (IV) | 2.0-2.6 L/kg[4][12] | 3.4-4.9 L/kg[4][12] |
| Oral Bioavailability (5 mg/kg) | 14% (female), 18% (male)[4][5][12] | 17% (female)[12] |
| Oral Bioavailability (25 mg/kg) | 17% (female), 41% (male)[4][12] | - |
| Oral Bioavailability (33 mg/kg) | - | 41% (female)[12] |
-
Absorption: Rapidly absorbed after oral administration, with mean Cmax achieved at <1 hour at low doses and between 1 and 4 hours at higher doses.[12]
-
Metabolism: Extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.[12] Gender and dose-dependent pharmacokinetics in rats are attributed to differences in and saturation of hepatic metabolism.[12]
-
Elimination: The primary route of elimination is via the feces, containing over 70% of the radioactive dose within 48 hours, mainly as metabolites.[12]
Experimental Protocols
In Vivo Uterine Contraction Assay
This assay is used to determine the in vivo potency of this compound in antagonizing oxytocin-induced uterine contractions.
Methodology:
-
Animal Model: Anesthetized, proestrus-like rats.
-
Surgical Preparation: A water-filled balloon-tipped cannula is placed into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer this compound at various doses via the desired route (e.g., intravenous infusion).
-
Oxytocin Challenge: Administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of this compound required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated. In vivo, this compound shows a dose-related antagonism of oxytocin-stimulated uterine contractions with an AD₅₀ value of 0.35 mg/kg when infused intravenously.[2]
Experimental Workflow
Caption: Workflow for in vivo uterine contraction assay.
Applications in Research
This compound is a critical tool for investigating the centrally mediated roles of oxytocin, including social behavior and pair bonding.[1] Studies in primates have shown that this compound can reduce behaviors such as food sharing, sexual activity, and infant care, highlighting the importance of oxytocinergic signaling in these social processes.[1] Due to its ability to cross the blood-brain barrier, it is suitable for both peripheral and central nervous system studies.[7]
Clinical Significance
This compound was the first orally active oxytocin antagonist to enter clinical trials for the potential management of preterm labor.[8] In Phase I human studies, it was generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[8] Furthermore, it effectively blocked oxytocin-stimulated uterine activity in postpartum women.[8][13] However, further clinical development was not pursued due to suboptimal oral bioavailability and pharmacokinetics in primates.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Initially developed in the 1990s by Merck as a potential therapeutic agent for the management of preterm labor, its journey has transitioned from a tocolytic candidate to a valuable pharmacological tool in neuroscience research.[2][3][4] Its ability to cross the blood-brain barrier has made it instrumental in elucidating the central roles of oxytocin in complex social behaviors.[5][6] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its pharmacological activity.
Discovery and History
The development of this compound originated from a targeted screening program aimed at identifying non-peptide, orally active oxytocin antagonists for the prevention of preterm labor.[4] At the time, existing oxytocin antagonists were primarily peptide-based, limiting their oral bioavailability and therapeutic potential. This compound, a small molecule, emerged as a promising candidate due to its potent and selective antagonism of the oxytocin receptor.[4]
In preclinical animal studies, this compound demonstrated efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[7] It progressed to Phase I human clinical trials, where it was generally well-tolerated and showed significant plasma levels after oral administration.[4] However, its development for tocolysis was ultimately halted due to suboptimal oral bioavailability and pharmacokinetic profiles in primates.[2][7]
Despite its discontinuation for its initial indication, the unique properties of this compound, particularly its ability to penetrate the central nervous system, opened new avenues for its use in research.[5] Scientists began using it to investigate the role of central oxytocin signaling in a variety of social behaviors, including pair bonding, maternal care, and sexual activity.[5][6] Today, this compound is a widely used research tool in behavioral neuroscience.[2][3]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][8] The primary signaling pathway of the OTR involves its coupling to the Gq/11 family of G-proteins, which leads to the activation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as uterine muscle contraction.[9] By blocking the initial binding of oxytocin, this compound effectively inhibits this entire signaling pathway.
Oxytocin Receptor Signaling and this compound Inhibition.
Quantitative Data: Binding Affinity and Selectivity
This compound exhibits high affinity for the oxytocin receptor and good selectivity over the structurally related vasopressin (V1a and V2) receptors. The following tables summarize the in vitro binding data for this compound across various species.
Table 1: this compound IC50 Values for Oxytocin Receptors
| Species | Tissue/Receptor | IC50 (nM) | Reference(s) |
| Rat | Uterus | 8.9 | [10] |
| Human | Uterus | 26 | [10] |
Table 2: this compound Binding Affinity (Ki) and Selectivity
| Species | Receptor | Binding Affinity (Ki, nM) | Selectivity (fold) vs. OTR | Reference(s) |
| Coyote | OXTR | 12.38 | - | [2] |
| Coyote | AVPR1a | 511.6 | ~41 | [2] |
| Human | V1a | 370 | >40 | |
| Human | V2 | 570 | >60 |
Key Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity of this compound for the oxytocin and vasopressin receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., human myometrium, rat uterus, or cells transfected with the receptor).
-
Radioligand: e.g., [³H]-oxytocin for OTR, [³H]-arginine vasopressin for V1a/V2 receptors.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a protease inhibitor cocktail).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for the competition curve.
-
Assay setup: In reaction tubes, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin or vasopressin.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
In Vivo Uterine Contraction Assay
This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in an animal model.
Animal Model:
-
Female Sprague-Dawley rats, ovariectomized and estrogen-primed to sensitize the uterus to oxytocin.
Materials:
-
This compound hydrochloride.
-
Oxytocin.
-
Anesthetic.
-
Intrauterine balloon catheter connected to a pressure transducer.
-
Data acquisition system.
Procedure:
-
Animal preparation: Anesthetize the estrogen-primed rat. Surgically insert a saline-filled balloon-tipped catheter into one of the uterine horns.
-
Baseline measurement: Record baseline uterine activity for a stabilization period.
-
This compound administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Oxytocin challenge: At a predetermined time after this compound administration, administer a bolus of oxytocin to induce uterine contractions.
-
Data acquisition: Continuously record the frequency and amplitude of uterine contractions.
-
Data analysis: Quantify the contractile response (e.g., area under the curve). Determine the dose of this compound required to reduce the oxytocin-induced response by 50% (AD50).[11]
Rationale for Development and Transition to Research Tool
The initial development of this compound was driven by a clear clinical need for a safe, effective, and orally bioavailable tocolytic agent to manage preterm labor. The rationale was to create a selective antagonist that would block the effects of oxytocin on the uterus without significantly affecting the vasopressin system. While it showed promise in preclinical and early clinical studies, its pharmacokinetic limitations in primates led to the cessation of its development for this indication. However, its ability to cross the blood-brain barrier, a feature not essential for a tocolytic, made it an ideal candidate for investigating the central effects of oxytocin. This led to its successful transition into a widely used tool in neuroscience research.
Development Rationale of this compound.
Conclusion
This compound represents a significant milestone in the development of non-peptide oxytocin receptor antagonists. Although it did not achieve its initial clinical goal, its journey highlights the serendipitous nature of drug discovery. Its well-characterized pharmacology, including its high affinity and selectivity for the oxytocin receptor, combined with its ability to cross the blood-brain barrier, has solidified its place as an indispensable tool for researchers investigating the multifaceted roles of oxytocin in the central nervous system. This guide provides a foundational technical understanding for scientists utilizing this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
L-368,899 role in social behavior research
An In-depth Technical Guide to L-368,899's Role in Social Behavior Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, non-peptide, and orally bioavailable small molecule that acts as a selective antagonist for the oxytocin receptor (OXTR).[1] Originally developed in the 1990s for potential use in managing preterm labor, its clinical utility for that purpose was limited.[2][3] However, its ability to cross the blood-brain barrier and selectively block central oxytocin receptors has made it an invaluable pharmacological tool in the field of social neuroscience.[1][2][4] Researchers widely use this compound to investigate the causal role of endogenous oxytocin signaling in regulating a wide array of social behaviors across various species, including rodents and non-human primates.[1][2][5] This guide provides a comprehensive overview of this compound's pharmacology, its application in key research areas, and detailed experimental methodologies.
Pharmacology and Mechanism of Action
This compound exerts its effects by competitively binding to the oxytocin receptor, thereby preventing the endogenous neuropeptide oxytocin from activating its downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to different G-proteins, primarily Gαq and Gαi, to mediate diverse physiological and behavioral responses.[6][7][8] By blocking these pathways, this compound allows researchers to probe the necessity of oxytocin signaling for specific behaviors.
Binding Affinity and Selectivity
The utility of this compound stems from its high affinity for the oxytocin receptor and its selectivity over the structurally similar vasopressin (AVP) receptors, particularly the vasopressin 1a receptor (V1aR), which is also implicated in social behaviors. However, its selectivity can vary across species.
| Receptor | Species/Tissue | Binding Affinity (IC₅₀ or Kᵢ) | Selectivity vs. OXTR | Citation(s) |
| Oxytocin Receptor (OXTR) | Human (uterus) | IC₅₀ = 8.9 nM | - | [3] |
| Rat (uterus) | IC₅₀ = 26 nM | - | [3] | |
| Coyote (brain) | Kᵢ = 12.38 nM | - | [2] | |
| Vasopressin V1a Receptor | Human | IC₅₀ = 370 nM | >40-fold | [3] |
| Coyote (brain) | Kᵢ = 511.6 nM | ~41-fold | [2] | |
| Vasopressin V2 Receptor | Human | IC₅₀ = 570 nM | >64-fold | [3] |
Note: One study using human brain tissue suggested that this compound may have a slightly higher affinity for the AVPR1a than the OXTR, highlighting the importance of considering tissue- and species-specific binding profiles.[9]
Pharmacokinetics
This compound is noted for its rapid brain penetration and accumulation in limbic system areas rich in oxytocin receptors, such as the hypothalamus, septum, amygdala, and hippocampus, following peripheral administration.[1][10]
-
Administration: Commonly administered via intraperitoneal (i.p.), intravenous (i.v.), or intramuscular (i.m.) injection.[2][4][10][11]
-
Central Nervous System (CNS) Penetration: Following peripheral injection, this compound is detectable in the cerebrospinal fluid (CSF).[2][10][12] In coyotes, intramuscular injection led to peak CSF concentrations between 15 and 30 minutes.[2][5]
-
Metabolism: The compound is metabolized extensively, with less than 10% excreted unchanged.[13] First-pass liver metabolism has been observed, particularly in rhesus macaques.[2]
Signaling Pathway
Oxytocin binding to its receptor (OXTR) typically initiates two main signaling cascades. This compound blocks the initiation of these pathways. The canonical Gαq pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent downstream effects.[7][8] The receptor can also couple to Gαi proteins, which can modulate different cellular processes.[7][8]
Applications in Social Behavior Research
This compound has been instrumental in demonstrating the necessity of oxytocin signaling in a variety of social contexts.
Social Preference, Recognition, and Memory
A key role of oxytocin is to enhance the salience of social stimuli. By blocking OXTR, this compound has been shown to disrupt various forms of social discrimination.
-
Sex Preference: Systemic administration of this compound in male mice was found to eliminate the natural preference for investigating a female conspecific over a male, without altering the total time spent in social investigation.[14] This suggests a role for oxytocin in modulating the salience of specific social cues rather than general social motivation.[14]
-
Social Approach: In both male and female California mice, site-specific infusion of this compound into the nucleus accumbens (NAc) reduced social approach time towards an unfamiliar individual.[15]
-
Social Avoidance: In female California mice previously exposed to social defeat stress, systemic this compound increased social approach, suggesting that endogenous oxytocin signaling in specific brain regions like the anteromedial bed nucleus of the stria terminalis (BNST) can promote stress-induced social avoidance.[11]
Pair Bonding and Social Attachment
Oxytocin is a critical mediator of social bonding in monogamous species.
-
Prairie Voles: Studies in prairie voles, a socially monogamous rodent, have utilized this compound to explore oxytocin's role in pair bonding. Research indicates that OXTR activation is crucial for the formation and expression of partner preference.[16] Interestingly, intracerebroventricular injection of this compound was shown to reverse the blunting effect of pair bonding on fear learning, suggesting that oxytocin signaling mediates the "social buffering" effect of a pair bond.[17]
-
Coyotes: The characterization of this compound's pharmacokinetics and binding affinity in coyotes, a monogamous canid, paves the way for future studies on the neurobiology of pair bonding in species outside of rodents and primates.[2][5]
Maternal and Sexual Behavior
The foundational roles of oxytocin are in parturition and lactation, but its central effects on maternal and sexual behaviors are also profound.
-
Maternal Behavior: In rhesus monkeys, intravenous administration of this compound (1 or 3 mg/kg) reduced or eliminated a female's interest in infants.[10][12] However, in experienced mother mice, direct infusion of this compound into the left auditory cortex did not disrupt pup retrieval, suggesting that once the maternal circuit is established, it may not be acutely dependent on OXTR activation in that specific region.[18][19]
-
Sexual Behavior: The same study in rhesus monkeys demonstrated that this compound treatment also reduced or eliminated interest in sexual behavior.[10][12]
Social Hierarchy
The role of oxytocin in social dominance is complex and context-dependent.
-
Social Rank in Mice: In a study using the tube test to establish social rank, systemic administration of this compound (10 mg/kg) to dominant (first-rank) male mice had no effect on their social status.[4] However, when administered to second-rank mice, it caused a change in social rank in some groups, suggesting that oxytocin signaling may be more critical for maintaining subordinate or challenging positions within a hierarchy.[4][20]
Experimental Protocols and Methodologies
The successful application of this compound requires careful consideration of the experimental design, including drug preparation, administration, and the choice of behavioral assay.
Drug Preparation and Administration
-
Solubility: this compound hydrochloride is soluble in aqueous solutions like sterile saline and in DMSO. A common method involves dissolving the compound in a small amount of DMSO and then diluting it to the final concentration with saline.
-
Dosing: Doses vary by species and the behavior being studied, typically ranging from 1 to 20 mg/kg for systemic administration.[11][14][21]
-
Timing: For systemic injections, this compound is typically administered 20-30 minutes prior to behavioral testing to allow for CNS penetration.[11][14][22]
| Species | Behavior Studied | Dose (mg/kg) | Route of Admin. | Key Finding | Citation(s) |
| Mouse | Social Rank | 10 | Intraperitoneal (i.p.) | No effect on dominant rank; affected subordinate rank. | [4] |
| Sex Preference | 3 | Intraperitoneal (i.p.) | Eliminated preference for female over male. | [14] | |
| Social Approach | 1 or 5 | Intraperitoneal (i.p.) | Increased social approach in stressed females. | [11] | |
| Rat | Social Behavior | - | Intraperitoneal (i.p.) | Increased social avoidance in stressed rats. | [23] |
| Prairie Vole | Pair Bonding | 10 | Intraperitoneal (i.p.) | Counteracted inhibitory effects of an OXTR agonist. | [16] |
| Rhesus Monkey | Maternal/Sexual Behavior | 1 or 3 | Intravenous (i.v.) | Reduced or eliminated interest in infants and sex. | [10] |
General Experimental Workflow
A typical behavioral pharmacology experiment using this compound involves several key stages, from animal habituation to data interpretation.
Key Behavioral Assays
-
Social Interaction Test:
-
Apparatus: A standard open-field arena or a three-chambered apparatus.
-
Protocol: The subject animal is habituated to the arena. A novel or "stimulus" animal is then introduced, often within a small enclosure to allow for non-physical interaction.
-
Measurement: The primary measure is the time the subject animal spends in a defined "interaction zone" around the stimulus animal. This compound administration typically reduces this interaction time.[11][15]
-
-
Social Recognition/Preference Test:
-
Apparatus: Often a three-chambered apparatus.
-
Protocol: The test involves multiple phases. First, the subject explores the arena with two empty enclosures. Next, a familiar animal is placed in one enclosure and a novel animal in the other.
-
Measurement: The time spent investigating the familiar versus the novel animal is recorded to calculate a preference index. This compound can impair the ability to discriminate between familiar and novel individuals.[14]
-
-
Tube Test for Social Dominance:
-
Apparatus: A clear, narrow tube that does not permit two animals to pass each other.
-
Protocol: Two mice from the same home cage are released simultaneously from opposite ends of the tube. The trial ends when one mouse forces the other to retreat out of the tube. The mouse that remains is deemed the "winner."
-
Measurement: Wins and losses are recorded over multiple trials to establish a stable hierarchy. The effect of this compound on the established ranks is then tested.[4][20]
-
Considerations and Limitations
While this compound is a powerful tool, researchers must be aware of its limitations:
-
Selectivity: Although highly selective for OXTR over V1aR and V2R in most reported assays, this is not absolute.[3] Researchers should be cautious about potential off-target effects, especially at higher doses, and consider the specific receptor binding profile in their species and tissue of interest.[9]
-
Blood-Brain Barrier Penetration: The entire field has heavily relied on a single 2007 publication in macaques to confirm that peripherally administered this compound enters the CNS.[2][12] While subsequent work in other species like coyotes supports this, pharmacokinetic profiles may not be generalizable across all species, doses, and administration routes.[2][5]
-
Peripheral vs. Central Effects: Because systemically administered this compound blocks both central and peripheral oxytocin receptors, it can be difficult to attribute behavioral changes solely to CNS effects.[2] Site-specific microinfusion studies are necessary to pinpoint the exact neural circuits involved.
Conclusion
This compound remains one of the most widely used and critical pharmacological antagonists for studying the central oxytocin system. Its ability to cross the blood-brain barrier and selectively block OXTR has provided causal evidence for the fundamental role of oxytocin in modulating social recognition, attachment, and context-dependent social responses. By understanding its pharmacological properties and employing rigorous experimental designs, researchers, scientists, and drug development professionals can continue to leverage this compound to unravel the complex neurobiology of social behavior and explore potential therapeutic avenues for disorders characterized by social dysfunction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modulation of emotional and social behaviors by oxytocin signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 10. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 15. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Oxytocin Receptor Agonism on Acquisition and Expression of Pair Bonding in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxytocin Enables Maternal Behavior by Balancing Cortical Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899: A Technical Guide to its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier and selectively block central OTRs has made it an invaluable tool in neuroscience research.[3][4] This guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, focusing on its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates.
Pharmacological Profile
This compound exhibits high affinity and selectivity for the oxytocin receptor. Its non-peptide nature allows for oral bioavailability and penetration into the CNS, where it accumulates in limbic areas.[3]
Binding Affinity and Selectivity
This compound demonstrates a strong binding affinity for the oxytocin receptor, with a notably high selectivity over the structurally related vasopressin 1a (V1a) and V2 receptors.[5] This selectivity is crucial for isolating the effects of oxytocin signaling in the CNS.
Table 1: Binding Affinity and Selectivity of this compound
| Species | Receptor | Tissue/Preparation | Binding Affinity (IC50/Ki, nM) | Selectivity (Fold vs. OTR) | Reference |
| Rat | Oxytocin | Uterus | 8.9 (IC50) | - | [1] |
| Mammary | 8.9 ± 0.5 (Ki) | - | [5] | ||
| Vasopressin V1a | Liver | 110 ± 13 (Ki) | 12.4 - 30.6 | [5] | |
| Vasopressin V2 | Kidney | 570 (IC50) | >64 | ||
| Human | Oxytocin | Uterus (cloned) | 7.6 ± 1.8 (Ki) | - | [5] |
| Uterus | 13 ± 1 (Ki) | - | [5] | ||
| Uterus | 26 (IC50) | - | [1] | ||
| Vasopressin V1a | Liver | 180 ± 23 (Ki) | 13.8 - 23.7 | [5] | |
| Macaque | Oxytocin | Uterus | 20 ± 1 (Ki) | - | [5] |
| Vasopressin V1a | Liver | 170 ± 30 (Ki) | 8.5 | [5] | |
| Coyote | Oxytocin | Brain | 12.4 ± 3.4 (Ki) | - | [5] |
| Vasopressin V1a | Brain | 512 ± 117 (Ki) | 41.2 | [5] |
Pharmacokinetics
Pharmacokinetic studies in various animal models have demonstrated that this compound is rapidly absorbed and can penetrate the central nervous system.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Tmax | Cmax | t1/2 | Bioavailability | CNS Penetration | Reference |
| Rat | 5 mg/kg (oral) | <1 hr | - | ~2 hr | 14-18% | Yes | [1][6] |
| 25 mg/kg (oral) | <1 hr | - | - | 17-41% | Yes | [1][6] | |
| Dog | 5 mg/kg (oral) | <1 hr | - | ~2 hr | 17% | - | [6] |
| 33 mg/kg (oral) | 1-4 hr | - | - | 41% | - | [6] | |
| Rhesus Monkey | 1 mg/kg (IV) | - | - | - | - | Accumulates in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus. | [7][8] |
| Coyote | 3 mg/kg (IM) | 15-30 min (CSF) | - | - | - | Peaks in CSF at 15-30 minutes and returns to baseline by 45 minutes. | [5][9] |
Central Nervous System Effects
By antagonizing central oxytocin receptors, this compound has been shown to modulate a range of behaviors, including social interaction, anxiety, and memory formation.
Social Behavior
Oxytocin is a key regulator of social behaviors.[10] Studies using this compound have been instrumental in elucidating the role of endogenous oxytocin in social motivation and interaction.
-
Social Approach and Interaction: Systemic or site-specific administration of this compound into the nucleus accumbens has been shown to reduce social approach in both male and female California mice.[11][12] In rhesus monkeys, intravenous administration of this compound reduced or eliminated interest in infants and sexual behavior.[7][8] In adolescent male rats subjected to social instability stress, this compound treatment led to greater social avoidance.[13]
-
Social Rank: Studies in male mice suggest that while oxytocin receptor expression may be correlated with social rank, administration of this compound did not affect social dominance in first-rank mice, indicating that oxytocin may not be critical for maintaining dominant behavior.[14][15]
Anxiety and Stress
The oxytocin system is implicated in the regulation of anxiety and the stress response.[16][17] this compound has been used to investigate the anxiolytic effects of oxytocin.
-
In female California mice exposed to social defeat stress, a single systemic dose of this compound increased social approach, suggesting a reduction in social anxiety.[11] Conversely, in unstressed males, it decreased social approach.[11]
-
The protective effects of intranasal oxytocin against stress-induced impairments in hippocampal long-term potentiation (LTP) and spatial memory in rats were blocked by pretreatment with this compound.[18][19]
Learning and Memory
Oxytocin receptors are present in brain regions critical for learning and memory, such as the hippocampus and amygdala.[20][21]
-
This compound has been shown to block the protective effects of oxytocin on hippocampal spatial memory in stressed rats.[18][19]
-
In the lateral amygdala, oxytocin enhances inhibitory synaptic transmission, which can block the induction of long-term potentiation, a cellular correlate of memory formation.[21] Antagonism of these receptors by this compound would be expected to reverse this effect.
Experimental Protocols
The following sections outline generalized methodologies for key experiments involving this compound, synthesized from multiple cited studies.
Behavioral Pharmacology in Rodents
This protocol describes a typical experiment to assess the effects of this compound on social behavior in mice.
Workflow: Rodent Behavioral Study
A typical workflow for a rodent behavioral study with this compound.
Protocol:
-
Animals: Male or female mice are group-housed and acclimated to the vivarium for at least one week prior to the experiment.
-
Drug Preparation: this compound is dissolved in a vehicle solution (e.g., sterile saline). Doses typically range from 1 to 5 mg/kg.[11]
-
Administration: Mice receive an intraperitoneal (IP) injection of either this compound or vehicle 30 minutes before behavioral testing.[11]
-
Behavioral Testing: The social interaction test is conducted in a novel arena. The test subject is placed in the arena with an unfamiliar conspecific. The duration of social behaviors (e.g., sniffing, grooming) is recorded for a set period.
-
Data Analysis: Videos of the behavioral sessions are scored by a trained observer blind to the experimental conditions. The data are then analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of this compound and vehicle.
Pharmacokinetic Study in Canids
This protocol outlines a study to determine the concentration of this compound in the central nervous system after peripheral administration in coyotes.[5][9]
Workflow: Pharmacokinetic Study
A workflow for a pharmacokinetic study of this compound.
Protocol:
-
Animals: Captive adult coyotes are used for the study.
-
Drug Administration: this compound (e.g., 3 mg/kg) is administered via intramuscular (IM) injection.[5]
-
Sample Collection: Paired cerebrospinal fluid (CSF) and blood samples are collected at multiple time points over a 90-minute period.[5][9]
-
Sample Analysis: The concentration of this compound in the plasma and CSF is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The pharmacokinetic parameters, such as Tmax, Cmax, and half-life, are determined from the concentration-time data.
Signaling Pathways
This compound exerts its effects by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor can couple to different G-proteins, primarily Gαq, leading to the activation of various intracellular signaling cascades.[17][22]
Signaling Pathway: Oxytocin Receptor Antagonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. scbt.com [scbt.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Oxytocin Protects Hippocampal Memory and Plasticity from Uncontrollable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxytocin Protects Hippocampal Memory and Plasticity from Uncontrollable Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CNS Region-Specific Oxytocin Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxytocin increases inhibitory synaptic transmission and blocks development of long-term potentiation in the lateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
The Non-Peptide Oxytocin Antagonist L-368,899: A Technical Overview of its Advantages and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Originally developed in the 1990s for the potential management of preterm labor, its unique pharmacological profile has made it a valuable tool in neuroscience research to investigate the central roles of oxytocin in social behaviors.[4][5] This technical guide provides an in-depth overview of the advantages of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.
Core Advantages of this compound
The utility of this compound in both preclinical and research settings stems from several key advantages over peptidic antagonists:
-
Non-Peptide Structure: As a small molecule, this compound is not susceptible to cleavage by peptidases, which contributes to its improved pharmacokinetic profile and oral bioavailability compared to peptide-based antagonists like atosiban.[6][7]
-
High Potency and Selectivity: this compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (AVP) receptors (V1a and V2), ensuring targeted pharmacological effects.[2][8]
-
Oral Bioavailability: Unlike peptide antagonists, this compound is orally active, which was a significant advancement in the development of tocolytic agents and facilitates its use in chronic dosing studies for behavioral research.[2][3][9]
-
Blood-Brain Barrier Penetration: this compound can cross the blood-brain barrier, making it an invaluable tool for investigating the central nervous system effects of oxytocin receptor blockade.[4][5] Studies in primates have shown its accumulation in limbic brain areas, which are crucial for social behaviors.[5][10]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference(s) |
| IC₅₀ | Rat Uterus OTR | 8.9 nM | [1][8][11][12][13] |
| Human Uterus OTR | 26 nM | [1][11][12] | |
| Human Liver V1a Receptor | 370 nM | [8][13] | |
| Human Kidney V2 Receptor | 570 nM | [8][13] | |
| Ki | Rat Uterine OTR | 3.6 nM | [2] |
| Human Uterine OTR | 13 nM | [2] | |
| Coyote OTR | 12.38 nM | [4] | |
| Coyote AVPR1a | 511.6 nM | [4] | |
| pA₂ | Rat Isolated Uterus | 8.9 | [2][12] |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Dose and Route | Value | Reference(s) |
| t₁/₂ | Rat | 1, 2.5, 10 mg/kg IV | ~2 hr | [1][9] |
| Dog | 1, 2.5, 10 mg/kg IV | ~2 hr | [1][9] | |
| Plasma Clearance | Rat | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [1][9] |
| Dog | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [1][9] | |
| Vdss | Rat | 1, 2.5, 10 mg/kg IV | 2.0-2.6 L/kg | [1][9] |
| Dog | 1, 2.5, 10 mg/kg IV | 3.4-4.9 L/kg | [1][9] | |
| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [1][9] |
| Rat (male) | 5 mg/kg | 18% | [1][9] | |
| Dog | 5 mg/kg | 17% | [9] | |
| Dog | 33 mg/kg | 41% | [9] | |
| Cmax (Time) | Coyote | 3 mg/kg IM | 15-30 min (in CSF) | [4][14] |
Signaling Pathways
This compound exerts its antagonistic effects by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling cascades. The primary signaling pathway activated by the oxytocin receptor is the Gq/11 pathway.
Caption: Oxytocin Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat uterus) or cells expressing the oxytocin receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin) at a concentration close to its Kd.
-
Increasing concentrations of this compound (competitor).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
Define non-specific binding in wells containing the radioligand and a high concentration of unlabeled oxytocin.
-
Define total binding in wells containing only the radioligand and membranes.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
In Vitro Rat Uterine Contraction Assay
This protocol assesses the ability of this compound to antagonize oxytocin-induced contractions in isolated rat uterine tissue.[14]
1. Tissue Preparation:
-
Humanely euthanize a female rat pre-treated with estrogen (e.g., diethylstilbestrol) to sensitize the uterus.
-
Excise the uterine horns and place them in a bath of physiological salt solution (e.g., De Jalon's or Krebs' solution) at 32-37°C, aerated with 95% O₂ and 5% CO₂.
-
Cut longitudinal strips of the myometrium (approximately 2 cm long and 2-3 mm wide).
2. Mounting and Equilibration:
-
Mount one end of the uterine strip to a fixed hook in an organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, with regular changes of the physiological salt solution.
3. Antagonist Activity Assessment:
-
Once a stable baseline of spontaneous contractions is achieved, add oxytocin to the bath at a concentration that produces a submaximal contractile response (e.g., EC₅₀ concentration).
-
After the oxytocin response has stabilized, add increasing cumulative concentrations of this compound to the bath at set time intervals.
-
Record the contractile activity (force and frequency) continuously.
-
To determine the pA₂, construct a cumulative concentration-response curve for oxytocin in the absence and presence of at least three different concentrations of this compound.
4. Data Analysis:
-
Measure the amplitude of the uterine contractions in response to oxytocin in the presence of different concentrations of this compound.
-
Calculate the concentration ratio for oxytocin (the ratio of the EC₅₀ of oxytocin in the presence of this compound to the EC₅₀ in its absence).
-
Construct a Schild plot by plotting the log (concentration ratio - 1) against the log molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of the oxytocin system. Its advantages, including oral bioavailability, central nervous system penetration, and high selectivity for the oxytocin receptor, have enabled significant advances in our understanding of the role of oxytocin in complex social behaviors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important non-peptide oxytocin antagonist. While originally explored for tocolysis, its suboptimal oral bioavailability and pharmacokinetics in primates limited its clinical development for that indication.[4][6] However, these very properties have made it a widely used and valuable compound in preclinical research.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - mrseanryan/gpt-workflow: Generate workflows (for flowcharts or low code) via LLM. Also describe workflow given in DOT. [github.com]
- 3. Graphviz [graphviz.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The antagonistic effect of oxytocin and relaxin on rat uterine segment contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mermaid | Diagramming and charting tool [mermaid.js.org]
- 8. Studies on the role of oxytocin in late pregnancy in the pregnant rhesus monkey: plasma concentrations of oxytocin in the maternal circulation throughout the 24-h day and the effect of the synthetic oxytocin antagonist [1-beta-Mpa(beta-(CH2)5)1,(Me(Tyr2, Orn8] oxytocin on spontaneous nocturnal myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dot | Graphviz [graphviz.org]
- 11. Experimental Flow Chart | Creately [creately.com]
- 12. reprocell.com [reprocell.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]
L-368,899: A Technical Guide to Blood-Brain Barrier Penetration and Central Nervous System Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration and central nervous system (CNS) distribution of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. The ability of this compound to cross the BBB is a critical attribute that enables its use as a pharmacological tool to investigate the central effects of oxytocin. This document consolidates available quantitative data, details experimental methodologies from key studies, and presents visual representations of experimental workflows and CNS distribution patterns.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound, with a focus on data relevant to its CNS penetration.
Table 1: Cerebrospinal Fluid (CSF) and Plasma Pharmacokinetics of this compound in Male Rhesus Monkeys and Coyotes
| Species | Dose & Route | Time Point | Mean CSF Concentration (ng/mL) | Mean Plasma Concentration (ng/mL) | Reference |
| Rhesus Monkey | 1 mg/kg, IV | 40 min | Present (unquantified) | - | [1][2] |
| Rhesus Monkey | 1 mg/kg, IV | 110 min | Peak Concentration | - | [2] |
| Rhesus Monkey | 1 mg/kg, IV | 255 min | 1.5% of 15-min plasma level | Undetectable | [2] |
| Coyote | 3 mg/kg, IM | 15 - 30 min | Peak Concentration | Slowly Accumulating | [3][4][5] |
| Coyote | 3 mg/kg, IM | 45 min | Return to Baseline | - | [3] |
IV: Intravenous; IM: Intramuscular
Table 2: Brain Tissue Distribution of this compound in Male Rhesus Monkeys (60 minutes post 1 mg/kg IV injection)
| Brain Region | This compound Concentration | Reference |
| Hypothalamus | Accumulated (above 12 ng/mg) | [1][2] |
| Septum | Accumulated (above 12 ng/mg) | [1][2][6] |
| Orbitofrontal Cortex | Accumulated (above 12 ng/mg) | [1][2][6] |
| Amygdala | Accumulated (above 12 ng/mg) | [1][2][6] |
| Hippocampus | Accumulated (above 12 ng/mg) | [1][2][6] |
| Visual Cortex | Not Detectable | [2] |
| Parietal Cortex | Not Detectable | [2] |
| Caudate | Not Detectable | [2] |
| Cerebellum | Not Detectable | [2] |
| Brainstem | Not Detectable | [2] |
Table 3: General Pharmacokinetic Parameters of this compound in Rats and Dogs
| Species | Parameter | Value | Reference | |---|---|---| | Rat & Dog | Half-life (t½) | ~2 hours |[7][8] | | Rat & Dog | Plasma Clearance | 23 - 36 mL/min/kg |[7][8] | | Rat | Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg |[7][8] | | Dog | Volume of Distribution (Vdss) | 3.4 - 4.9 L/kg |[7][8] | | Female Rat (5 mg/kg) | Oral Bioavailability | 14% |[7][8] | | Male Rat (5 mg/kg) | Oral Bioavailability | 18% |[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the experimental protocols used in key studies assessing the BBB penetration of this compound.
Study in Rhesus Monkeys
-
Objective: To determine if peripherally administered this compound crosses the blood-brain barrier and to characterize its distribution in the CNS.[1][2]
-
Animal Model: Four male rhesus monkeys.[1]
-
Drug Administration: A single intravenous (IV) injection of this compound at a dose of 1 mg/kg.[1]
-
Sample Collection:
-
Analytical Method: The concentration of this compound in plasma, CSF, and brain tissue was determined using an unspecified assay with a lower limit of detection of 12 ng/mg for brain tissue.[2]
Study in Coyotes
-
Objective: To evaluate the pharmacokinetics of this compound in blood and CSF.[3][4][5]
-
Animal Model: Captive coyotes (Canis latrans).[3]
-
Drug Formulation and Administration: this compound was formulated in saline and administered via intramuscular (IM) injection at a dose of 3 mg/kg.[3]
-
Sample Collection: Paired blood and CSF samples were collected over a 90-minute time course.[3][4][5]
-
Analytical Method: The specific analytical method for quantifying this compound in the collected samples was not detailed in the provided search results.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships related to the study of this compound's CNS penetration.
Caption: Experimental workflow for assessing this compound CNS penetration.
Caption: Proposed transport and distribution of this compound across the BBB.
References
- 1. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
L-368,899: A Technical Guide for Studying Oxytocin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its utility in elucidating the complex signaling pathways of oxytocin makes it an invaluable tool for research in neuroscience, reproductive biology, and drug development. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling cascades.
Introduction to this compound
This compound is a small molecule, orally bioavailable, and brain-penetrant oxytocin receptor antagonist.[1] Initially developed for potential use in preventing premature labor, it has become a widely used pharmacological tool to investigate the central and peripheral roles of oxytocin.[2] Its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors allows for the specific interrogation of oxytocin-mediated physiological and behavioral processes.[2]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling. The primary signaling cascade coupled to the OTR is the Gαq protein pathway, which activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), triggering various cellular responses.
Quantitative Data: Binding Affinity and Selectivity
The binding affinity and selectivity of this compound have been characterized across various species and receptor subtypes. The following tables summarize the key quantitative data for easy comparison.
Table 1: Binding Affinity (IC50/Ki) of this compound for Oxytocin Receptors (OTR)
| Species/Tissue | IC50 (nM) | Ki (nM) | Reference(s) |
| Rat Uterus | 8.9 | - | [3] |
| Human Uterus | 26 | - | [3] |
| Coyote Brain | - | 12.38 | [2] |
Table 2: Selectivity Profile of this compound - Comparison with Vasopressin Receptors
| Receptor Subtype | Species/Tissue | IC50 (nM) | Ki (nM) | Selectivity (fold) vs. OTR | Reference(s) |
| Vasopressin V1a | - | 370 | - | > 40 | |
| Vasopressin V2 | - | 570 | - | > 60 | |
| Vasopressin V1a | Coyote Brain | - | 511.6 | ~41 | [2] |
| Vasopressin Receptor | Human Liver | 510 | - | - | [3] |
| Vasopressin Receptor | Human Kidney | 960 | - | - | [3] |
| Vasopressin Receptor | Rat Liver | 890 | - | - | [3] |
| Vasopressin Receptor | Rat Kidney | 2400 | - | - | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.
Caption: Oxytocin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound antagonist activity in vitro.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Competitive Binding Assay
This assay determines the affinity of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells or uterine tissue)
-
Radioligand (e.g., [³H]-Oxytocin)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled oxytocin (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of this compound to inhibit oxytocin-induced contractions in isolated uterine tissue.
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat, rabbit)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
This compound
-
Oxytocin
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the uterine horns. Place the tissue in cold PSS. Cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).
-
Mounting: Mount the uterine strips in the organ baths containing PSS maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer. Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.
-
Antagonist Incubation: Add cumulative concentrations of this compound to the organ bath at set intervals (e.g., 20 minutes).
-
Oxytocin Challenge: After the final concentration of this compound has been added and allowed to incubate, add a concentration of oxytocin that produces a submaximal contraction (e.g., EC₈₀) to the bath.
-
Data Recording: Continuously record the contractile force, frequency, and duration of contractions throughout the experiment.
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound and oxytocin.
-
Construct concentration-response curves for the inhibitory effect of this compound on oxytocin-induced contractions.
-
Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. This provides a measure of the antagonist's potency.
-
Conclusion
This compound is a robust and reliable pharmacological tool for the investigation of oxytocin signaling pathways. Its high selectivity and ability to cross the blood-brain barrier make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of the multifaceted roles of oxytocin in health and disease.
References
Methodological & Application
L-368,899: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR). This document details its mechanism of action, key quantitative data, and standardized protocols for animal studies, designed to facilitate research into the role of the oxytocin system in various physiological and behavioral processes.
Mechanism of Action
This compound is a competitive antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OXTR, it blocks the downstream signaling cascades typically initiated by oxytocin. The primary signaling pathway inhibited is the Gq/PLC/IP3 pathway, which leads to a decrease in intracellular calcium mobilization. This compound has been demonstrated to be a valuable tool for investigating the central and peripheral effects of oxytocin, due to its ability to cross the blood-brain barrier and its high selectivity for the OXTR over vasopressin receptors.[1][2][3]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo quantitative data for this compound across various species.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species/Tissue | Value | Reference |
| IC50 (OXTR) | Rat Uterus | 8.9 nM | [4] |
| IC50 (OXTR) | Human Uterus | 26 nM | |
| IC50 (V1a Receptor) | Human Liver | 370 nM | [4] |
| IC50 (V2 Receptor) | Human Kidney | 570 nM | [4] |
| Ki (OXTR) | Coyote Brain | 12.38 nM | [1] |
| Ki (AVPR1a) | Coyote Brain | 511.6 nM | [1] |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Dose & Route | Value | Reference |
| Half-life (t½) | Rat | 1, 2.5, 10 mg/kg IV | ~2 hr | [5] |
| Half-life (t½) | Dog | 1, 2.5, 10 mg/kg IV | ~2 hr | [5] |
| Plasma Clearance | Rat | 1, 2.5 mg/kg IV | 23-36 mL/min/kg | [5] |
| Plasma Clearance | Dog | 1, 2.5, 10 mg/kg IV | 23-36 mL/min/kg | [5] |
| Oral Bioavailability | Rat (female) | 5 mg/kg PO | 14% | [5] |
| Oral Bioavailability | Rat (male) | 5 mg/kg PO | 18% | [5] |
| Oral Bioavailability | Dog | 5 mg/kg PO | 17% | [5] |
| Time to Peak (CSF) | Coyote | 3 mg/kg IM | 15-30 min | [1] |
Signaling Pathway
The binding of oxytocin to its receptor (OXTR) activates several intracellular signaling cascades. This compound acts by blocking these pathways at the receptor level. The primary pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Other downstream effects include the modulation of the MAPK/ERK and Rho kinase pathways.
Experimental Protocols
The following protocols are generalized from published animal studies and should be adapted based on specific research questions and institutional guidelines.
Protocol 1: Evaluation of this compound on Social Behavior in Mice
This protocol describes a method to assess the effect of this compound on social dominance using the tube test.
1. Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Standard mouse housing cages
-
Tube test apparatus (clear acrylic tube)
-
Animal scale
2. Animal Model:
-
Adult male mice (e.g., C57BL/6J), group-housed.
3. Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Prepare a vehicle control of sterile saline.
4. Experimental Procedure:
-
Habituation and Baseline:
-
For several days prior to the experiment, habituate the mice to the tube test apparatus.
-
Establish a stable social hierarchy within each cage by conducting daily tube tests. The test involves placing two mice at opposite ends of the tube; the mouse that retreats is considered subordinate.
-
-
Drug Administration:
-
On the test day, weigh each mouse to determine the precise injection volume.
-
Administer this compound (e.g., 10 mg/kg) or saline via intraperitoneal (IP) injection to the dominant mouse in each pair.
-
-
Behavioral Testing:
-
Approximately 30 minutes after injection, conduct the tube test between the treated dominant mouse and its subordinate cage mate.
-
Record the winner and loser of the interaction.
-
-
Data Analysis:
-
Compare the win/loss outcomes between the this compound treated group and the saline control group using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
-
Protocol 2: Pharmacokinetic Analysis of this compound in Coyotes
This protocol outlines a method for determining the pharmacokinetic profile of this compound in a canid model.
1. Materials:
-
This compound
-
Saline solution (pH 5.5)
-
Anesthetic agents
-
Catheters for blood and cerebrospinal fluid (CSF) collection
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS or other appropriate analytical equipment
2. Animal Model:
-
Captive adult coyotes (Canis latrans).
3. Drug Preparation:
-
Prepare a solution of this compound in saline (pH 5.5) for injection (e.g., 3 mg/mL).
4. Experimental Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place catheters for repeated blood and CSF sampling.
-
-
Baseline Sampling:
-
Collect baseline blood and CSF samples (t=0).
-
-
Drug Administration:
-
Administer this compound via intramuscular (IM) injection (e.g., 3 mg/kg) into the biceps femoris muscle.
-
-
Time-course Sampling:
-
Collect paired blood and CSF samples at predetermined time points (e.g., 15, 30, 45, 60, and 90 minutes post-injection).
-
-
Sample Processing:
-
Immediately centrifuge blood samples to separate plasma.
-
Store plasma and CSF samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma and CSF samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of this compound in plasma and CSF over time to determine pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.
-
References
Application Notes and Protocols for L-368,899 In Vivo Studies in Rodents
These application notes provide a comprehensive overview of the in vivo use of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist, in mice and rats. The information is intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a widely used tool in neuroscience research to investigate the role of the oxytocin system in various physiological and behavioral processes.[1][2][3][4] It is a brain-penetrant antagonist, allowing for the study of central oxytocin receptor function following peripheral administration.[2][5]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and tested behavioral dosages of this compound in rats and mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value | Sex | Reference |
| t1/2 | IV | 1, 2.5, 10 | ~2 hr | Male & Female | [6][7][8] |
| Plasma Clearance | IV | 1, 2.5 | 23-36 ml/min/kg | Male & Female | [6][7][8] |
| IV | 10 | 18 ml/min/kg | Female | [6][7][8] | |
| Vdss | IV | 1, 2.5, 10 | 2.0-2.6 L/kg | Male & Female | [6][7][8] |
| Cmax | Oral | 25 | Achieved at <1 hr | Male & Female | [6][7][8] |
| Oral | 100 | Achieved between 1-4 hr | Male & Female | [6][7][8] | |
| Oral Bioavailability | Oral | 5 | 14% | Female | [6][7] |
| Oral | 5 | 18% | Male | [6][7] | |
| Oral | 25 | 41% | Male | [6][7] | |
| AUC | Oral | 25 | 4.5-fold higher in females | Male vs. Female | [6][7] |
| Oral | 25 vs. 100 | ~8-fold increase | Female | [6][7][8] |
Table 2: In Vivo Dosages of this compound in Mice and Rats for Behavioral Studies
| Species | Route | Dose | Experimental Context | Reference |
| Mouse | Intraperitoneal (IP) | 1, 5 mg/kg | Social Avoidance | [5][9] |
| Mouse | Intraperitoneal (IP) | 3, 10 mg/kg | Social Rank & Sex Preference | [8][10] |
| Mouse | Intraperitoneal (IP) | 10 mg/kg | Ethanol Self-Administration | [10] |
| Mouse | Intracerebral Infusion (BNST) | 1 µ g/side | Social Avoidance | [5][9] |
| Rat | Intraperitoneal (IP) | 1 mg/kg | Sexual Motivation | [11] |
| Rat | Intravenous (IV) | 0.35 mg/kg (ED50) | Inhibition of Uterine Contractions | [12] |
| Rat | Oral | 5, 25, 100 mg/kg | Pharmacokinetic Studies | [6][7][8] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound hydrochloride (e.g., from Tocris Bioscience or MedchemExpress)[5][10]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound hydrochloride powder accurately.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration.[5][10] For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you would dissolve 1 mg of this compound in 1 ml of saline.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Prepare fresh on the day of the experiment.
Administration Protocols
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
Protocol:
-
Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate incorrect placement.
-
Inject the calculated volume of the this compound solution slowly. The injection volume should typically be around 0.01 ml/g of body weight.[5]
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any signs of distress post-injection.
-
For behavioral experiments, administer the injection 30 minutes prior to the behavioral test.[5][9]
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (flexible or curved, appropriate size for the rat)
-
Sterile syringes
-
Appropriate animal restraint method
Protocol:
-
Gently yet firmly restrain the rat to immobilize its head and body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark it.
-
Moisten the gavage needle with sterile water or saline to facilitate passage.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the tube. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus, advance it to the pre-marked depth.
-
Administer the calculated volume of the this compound solution slowly.
-
Gently remove the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress.
Visualizations
Signaling Pathway
Caption: Oxytocin Receptor Signaling Pathway and this compound Antagonism.
Experimental Workflow
Caption: Workflow for a Behavioral Study Using this compound in Mice.
References
- 1. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. biorxiv.org [biorxiv.org]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Administration of an oxytocin receptor antagonist attenuates sexual motivation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oral gavage administration: Topics by Science.gov [science.gov]
Administration Routes of L-368,899: A Detailed Guide for Researchers
Application Notes and Protocols for the Selective Oxytocin Receptor Antagonist L-368,899
This document provides comprehensive application notes and detailed experimental protocols for the administration of the non-peptide oxytocin receptor antagonist, this compound. The information is tailored for researchers, scientists, and drug development professionals working with this compound. The protocols cover oral (P.O.), intraperitoneal (i.p.), and intravenous (i.v.) routes of administration, with a focus on preclinical research models.
Introduction
This compound is a potent and selective antagonist of the oxytocin receptor (OTR), initially developed for the potential prevention of preterm labor.[1] Its ability to cross the blood-brain barrier has also made it a valuable tool in neuroscience research to investigate the role of the oxytocin system in various social behaviors.[2][3] The choice of administration route is critical and depends on the specific experimental goals, such as desired pharmacokinetic profile, target tissue (central or peripheral), and the animal model being used.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the available quantitative pharmacokinetic data for this compound following intravenous and oral administration in rats and dogs.[4] While intraperitoneal administration has been utilized in several studies, detailed pharmacokinetic data for this route is not as readily available in the literature.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (i.v.) Administration [4][5]
| Species | Dose (mg/kg) | Half-life (t½) (hr) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rat (Female) | 1 | ~2 | 23 - 36 | 2.0 - 2.6 |
| 2.5 | ~2 | 23 - 36 | 2.0 - 2.6 | |
| 10 | ~2 | 18 | 2.0 - 2.6 | |
| Rat (Male) | 1 | ~2 | 23 - 36 | 2.0 - 2.6 |
| 2.5 | ~2 | 23 - 36 | 2.0 - 2.6 | |
| 10 | ~2 | 23 - 36 | 2.0 - 2.6 | |
| Dog (Female) | 1 | ~2 | 23 - 36 | 3.4 - 4.9 |
| 2.5 | ~2 | 23 - 36 | 3.4 - 4.9 | |
| 10 | ~2 | 23 - 36 | 3.4 - 4.9 |
Table 2: Pharmacokinetic Parameters of this compound Following Oral (P.O.) Administration [4]
| Species | Dose (mg/kg) | Time to Maximum Concentration (Cmax) (hr) | Oral Bioavailability (%) |
| Rat (Female) | 25 | < 1 | Not Calculated (Nonlinear kinetics) |
| 100 | 1 - 4 | Not Calculated (Nonlinear kinetics) | |
| Rat (Male) | 25 | < 1 | 41 |
| 100 | 1 - 4 | Not Calculated (Nonlinear kinetics) | |
| Dog (Female) | 5 | < 1 | 17 |
| 33 | 1 - 4 | 41 |
Experimental Protocols
The following are detailed methodologies for the administration of this compound via intravenous, oral, and intraperitoneal routes.
Protocol 1: Intravenous (i.v.) Administration in Rodents
Objective: To achieve rapid and complete systemic exposure to this compound, bypassing first-pass metabolism.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (e.g., 27-30G)
-
Animal restrainer
-
Heating pad or lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound in the chosen sterile vehicle. The concentration should be calculated based on the desired dose and the animal's body weight. For example, to administer 1 mg/kg in an injection volume of 5 mL/kg, a 0.2 mg/mL solution is required.
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
-
-
Animal Preparation:
-
Accurately weigh the animal immediately before dosing.
-
Place the animal in a suitable restrainer. For mice and rats, a tail vein injection is common.
-
If necessary, warm the animal's tail using a heating pad or lamp to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Load the sterile syringe with the calculated volume of the this compound solution.
-
Carefully insert the needle, bevel up, into the lateral tail vein.
-
Slowly inject the solution. Observe for any signs of extravasation (swelling at the injection site).
-
If successful, the solution will flow smoothly with no resistance.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral (P.O.) Gavage Administration in Rodents
Objective: To administer a precise dose of this compound directly into the stomach, mimicking a common clinical route of administration.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., water, 0.5% methylcellulose, corn oil)
-
Vortex mixer or homogenizer
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a solution or suspension of this compound in the chosen vehicle. The concentration should be determined based on the desired dose and a standard gavage volume (e.g., 5-10 mL/kg for rats).
-
For suspensions, ensure the mixture is homogenous immediately before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume to be administered.
-
Gently but firmly restrain the animal to prevent movement.
-
Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib) to ensure it reaches the stomach without causing injury.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly dispense the contents of the syringe into the stomach.
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and observe for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 3: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer this compound into the peritoneal cavity, allowing for rapid absorption into the systemic circulation, though potentially subject to some first-pass metabolism.[6]
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% saline)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (e.g., 25-27G)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Animal Restraint and Injection:
-
Weigh the mouse to calculate the required injection volume.
-
Properly restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the body to rest in the palm of the hand, with the tail secured between the fingers.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Inject the solution smoothly into the peritoneal cavity.
-
Withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of pain or distress.
-
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor (OTR). This compound acts as a competitive antagonist, blocking oxytocin from binding to the OTR and thereby inhibiting these downstream effects.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Comparative Pharmacokinetic Study
This diagram outlines a logical workflow for a study designed to compare the pharmacokinetic profiles of this compound administered via different routes.
Caption: Workflow for a comparative pharmacokinetic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). This document is intended to serve as a comprehensive resource for researchers utilizing this compound in both in vitro and in vivo experimental settings.
Overview and Mechanism of Action
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the oxytocin system. As a competitive antagonist, this compound binds with high affinity to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous ligand, oxytocin.[1] This blockade inhibits the activation of downstream signaling cascades. The oxytocin receptor primarily couples through Gαq and Gαi proteins, leading to the activation of phospholipase C (PLC), which in turn stimulates the protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMK) pathways.[2] It can also activate the mitogen-activated protein kinase (MAPK) pathway.[2] By blocking these pathways, this compound can be used to study the diverse functions of oxytocin, including its roles in uterine contractions, social behavior, and cell proliferation.[2]
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. The hydrochloride salt of this compound generally exhibits better solubility in aqueous solutions compared to the free base.[3]
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Notes |
| DMSO | ~100 mM (59.12 mg/mL) | Some sources report up to 100 mg/mL (169.14 mM) with sonication. |
| Water | ~100 mM (59.12 mg/mL) | Solubility can be enhanced with sonication and warming. One supplier suggests 5 mg/mL (8.46 mM) with ultrasound and heating to 60°C. Another indicates 2 mg/mL (3.38 mM) with sonication. |
| Ethanol | Data not available | Researchers should determine solubility for their specific needs. |
| 0.9% Saline | Sufficient for in vivo dosing | Used as a vehicle for intraperitoneal injections in mice. |
| In vivo formulation | 5 mg/mL (8.46 mM) | A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is suggested, with sonication recommended. |
Protocol for Preparation of Stock Solutions:
-
Aseptic Technique: Work in a laminar flow hood and use sterile techniques to prepare all solutions for cell-based assays.
-
Solvent Selection: For in vitro studies, DMSO is a common solvent for creating high-concentration stock solutions. For in vivo studies, saline or a specialized formulation may be more appropriate.
-
Dissolution:
-
To prepare a 10 mM stock solution in DMSO, add 169.14 µL of DMSO to 10 mg of this compound hydrochloride (MW: 591.23 g/mol ).
-
If using water, sonication and/or gentle warming may be required to achieve complete dissolution, especially at higher concentrations.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store DMSO stock solutions at -20°C for up to one year or -80°C for up to two years.
-
Aqueous solutions are less stable and it is recommended to prepare them fresh or store for no more than one day.
-
Experimental Protocols
In Vitro Oxytocin Receptor Antagonism Assay
This protocol describes a method to determine the inhibitory activity of this compound on oxytocin-induced cellular responses.
Table 2: In Vitro Activity of this compound
| Parameter | Species | Tissue/Cell Type | Value |
| IC₅₀ | Rat | Uterus | 8.9 nM |
| IC₅₀ | Human | Uterus | 26 nM |
| IC₅₀ | Coyote | Brain (OXTR) | 12.38 nM |
| IC₅₀ | Coyote | Brain (AVPR1a) | 511.6 nM |
Experimental Workflow for In Vitro Assay
Caption: Workflow for determining the in vitro efficacy of this compound.
Protocol:
-
Cell Culture: Culture cells endogenously expressing or transfected with the oxytocin receptor (e.g., HEK293-OTR) in appropriate media.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of oxytocin at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Assay Procedure: a. Plate cells in a suitable microplate format. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes). c. Add the oxytocin solution to stimulate the receptors. d. Incubate for a period appropriate for the downstream signaling readout.
-
Signal Detection: Measure the cellular response. This could be intracellular calcium mobilization, inositol phosphate (IP) accumulation, or reporter gene activation.
-
Data Analysis: Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Inhibition of Uterine Contractions
This protocol is adapted from established methods to assess the efficacy of this compound in inhibiting oxytocin-induced uterine contractions in an animal model.[1]
Table 3: In Vivo Activity and Pharmacokinetics of this compound
| Parameter | Species | Dose/Route | Value |
| AD₅₀ (Uterine Contraction) | Rat | Intravenous (i.v.) | 0.35 mg/kg |
| AD₅₀ (Uterine Contraction) | Rat | Intraduodenal | 7 mg/kg |
| Oral Bioavailability | Rat | 5 mg/kg | 14% (female), 18% (male) |
| Oral Bioavailability | Rat | 25 mg/kg | 17% (female), 41% (male) |
| Half-life (t₁/₂) | Rat, Dog | Intravenous (i.v.) | ~2 hours |
| Plasma Clearance | Rat, Dog | Intravenous (i.v.) | 23-36 mL/min/kg |
Experimental Workflow for In Vivo Uterine Contraction Assay
Caption: Workflow for in vivo assessment of this compound on uterine contractions.
Protocol:
-
Animal Model: Use adult female rats (e.g., Sprague-Dawley) at the appropriate stage of the estrous cycle or pregnancy, depending on the experimental question.
-
Surgical Preparation: a. Anesthetize the animal. b. Surgically expose the jugular vein for intravenous administration and one of the uterine horns. c. Insert a catheter into the jugular vein. d. Place a balloon-tipped cannula filled with water into the lumen of the uterine horn to monitor intrauterine pressure.[1]
-
Experimental Procedure: a. Allow the animal to stabilize and record baseline uterine activity using a pressure transducer.[1] b. Administer this compound or vehicle control via the desired route (e.g., intravenous bolus). c. After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.[1] d. The oxytocin challenge can be repeated at different time points to evaluate the duration of action of this compound.[1]
-
Data Acquisition and Analysis: a. Continuously record the frequency and amplitude of uterine contractions. b. Quantify the contractile response by calculating the area under the curve for a defined period. c. Determine the dose of this compound that causes a 50% reduction in the oxytocin-induced response (AD₅₀).[1]
Oxytocin Receptor Signaling Pathway
This compound acts by blocking the initiation of the oxytocin receptor signaling cascade. Understanding this pathway is crucial for interpreting experimental results.
Oxytocin Receptor Signaling
Caption: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
References
Application Notes and Protocols for L-368,899: An In Vitro Cell-Based Assay Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the oxytocin signaling system.[3] this compound exhibits high affinity for the OTR and demonstrates significant selectivity over the structurally related vasopressin (V1a and V2) receptors.[4][5] Its ability to cross the blood-brain barrier also makes it suitable for in vivo studies investigating the central effects of oxytocin antagonism.[2][6] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds targeting the oxytocin receptor.
Data Presentation
The following table summarizes the in vitro binding affinity and potency of this compound for the oxytocin receptor, along with its selectivity over vasopressin receptors.
| Parameter | Species/Tissue | Value | Assay Type | Reference |
| IC50 | Rat Uterus | 8.9 nM | Radioligand Binding | |
| IC50 | Human Uterus | 26 nM | Radioligand Binding | |
| Ki | Coyote OXTR | 12.38 nM | Radioligand Binding | [3] |
| IC50 | Human Vasopressin V1a Receptor | 370 nM | Radioligand Binding | [5] |
| IC50 | Human Vasopressin V2 Receptor | 570 nM | Radioligand Binding | [5] |
| Selectivity | OXTR vs. V1a | ~40-fold | Radioligand Binding | [3][5] |
Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration triggers various downstream cellular responses. This compound acts by competitively binding to the oxytocin receptor, thereby preventing the initiation of this signaling cascade.
Caption: Oxytocin Receptor Signaling Pathway and Mechanism of this compound Antagonism.
Experimental Protocols
This section provides a detailed protocol for a calcium flux assay to determine the potency of this compound in a cell-based system. This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an oxytocin receptor agonist.
Cell Culture and Maintenance
Recommended Cell Lines:
-
HEK293 (Human Embryonic Kidney) cells: Stably or transiently expressing the human oxytocin receptor.
-
CHO-K1 (Chinese Hamster Ovary) cells: Stably expressing the human oxytocin receptor.
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells or Ham's F-12K (Kaighn's) Medium for CHO-K1 cells.
-
Supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) if using a stable cell line.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain sub-confluent cultures.
Calcium Flux Assay Protocol
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human oxytocin receptor
-
Black, clear-bottom 96-well microplates
-
Oxytocin (agonist)
-
This compound (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or FLIPR)
Experimental Workflow:
References
Application Notes and Protocols for L-368,899 in Social Recognition and Memory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-368,899, a potent and selective non-peptide oxytocin receptor (OTR) antagonist, in preclinical research focused on social recognition and memory. The following sections detail its mechanism of action, summarize key quantitative data from various studies, provide detailed experimental protocols, and illustrate relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as a competitive antagonist at oxytocin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous neuropeptide oxytocin.[1][2][3] Oxytocin plays a crucial role in a variety of social behaviors, including social recognition, social memory, and social bonding.[4] By inhibiting OTR activation, this compound allows researchers to investigate the necessity of oxytocin signaling for these behaviors. This compound can cross the blood-brain barrier, making it suitable for systemic administration to study central oxytocin systems.[1][2][3][5]
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages and administration details for this compound in various rodent and non-human primate studies investigating social behavior.
Table 1: Systemic Administration of this compound in Rodent Studies
| Species | Dosage | Route of Administration | Pre-treatment Time | Key Findings in Social Behavior | Reference |
| California Mice | 1 or 5 mg/kg | Intraperitoneal (IP) | 30 minutes | Increased social approach in stressed females; decreased social approach in naive males.[1] | [1] |
| Male C57BL/6J Mice | 3 or 10 mg/kg | Intraperitoneal (IP) | Not specified | 10 mg/kg had no effect on dominant mice but caused rank fluctuation in second-rank mice; dose-dependently impaired sex preference.[2][6] | [2][6] |
| Male Rats | 5 mg/kg | Intraperitoneal (IP) | 1 hour before oxytocin | Blocked the protective effects of oxytocin on stress-induced impairments in spatial memory.[7] | [7] |
| Adolescent Male Rats | Not specified | Intraperitoneal (IP) | Not specified | Increased social avoidance in socially stressed rats.[8] | [8] |
Table 2: Site-Specific and Intravenous Administration of this compound
| Species | Dosage | Route of Administration | Pre-treatment Time | Target Brain Region | Key Findings in Social Behavior | Reference |
| Female California Mice | 1 µg per side | Bilateral microinfusion | 30 minutes | Anteromedial Bed Nucleus of the Stria Terminalis (BNSTam) | Increased social approach and decreased social vigilance in stressed females.[1] | [1] |
| Male C57BL/6J Mice | 1.25 mM (0.5 µl/side) | Bilateral microinfusion | 20 minutes | Ventral Tegmental Area (VTA) | Ameliorated social isolation-induced increases in social interaction.[9][10][11] | [9][10][11] |
| Rhesus Monkeys | 1 or 3 mg/kg | Intravenous (IV) | Not specified | Systemic (accumulated in limbic areas) | Reduced or eliminated interest in infant and sexual behavior.[5][12] | [5][12] |
| Coyotes | 3 mg/kg | Intramuscular (IM) | N/A (Pharmacokinetics study) | Systemic | Peak concentration in CSF at 15-30 minutes.[3] | [3] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound for Social Interaction Studies in Mice
This protocol is adapted from studies investigating the effects of systemic this compound on social approach and preference.[1][2]
Materials:
-
This compound (e.g., Tocris Bioscience, CAS 160312-62-9)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., saline, or saline with a small amount of DMSO if needed for solubility)
-
Experimental animals (e.g., C57BL/6J mice)
-
Standard animal cages
-
Social interaction test apparatus (e.g., three-chambered social approach arena or open field)
-
Video recording and analysis software
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the appropriate vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Prepare a vehicle-only solution for the control group.
-
Store solutions appropriately (e.g., aliquoted and frozen at -80°C for long-term storage).[2]
-
-
Animal Habituation:
-
Habituate the experimental animals to the testing room for at least 1 hour before the experiment.
-
Habituate the animals to handling and injections by administering vehicle injections for several days leading up to the experiment.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 3 or 10 mg/kg).[2]
-
The injection volume is typically 10 ml/kg body weight.
-
-
Pre-treatment Interval:
-
Allow a pre-treatment time of 30 minutes for the drug to take effect before starting the behavioral test.[1]
-
-
Social Interaction Test (Example: Three-Chamber Test):
-
Habituation Phase (10 minutes): Place the experimental mouse in the center chamber of the three-chambered arena and allow it to explore all three chambers freely.
-
Sociability Phase (10 minutes): Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the experimental mouse back in the center chamber and allow it to explore all three chambers. Record the time spent in each chamber and the time spent interacting with the wire cages.
-
Social Novelty Preference Phase (10 minutes): Replace the empty wire cage with a new unfamiliar mouse (stranger 2). Record the time the experimental mouse spends interacting with the now-familiar mouse (stranger 1) versus the novel mouse (stranger 2).
-
-
Data Analysis:
-
Analyze the recorded videos to quantify behaviors such as time spent in each chamber, time spent sniffing the wire cages, and number of entries into each chamber.
-
Compare the data between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Site-Specific Microinfusion of this compound into the Ventral Tegmental Area (VTA) in Mice
This protocol is based on studies investigating the role of VTA oxytocin signaling in social behavior.[9][10][11]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic surgery apparatus
-
Bilateral guide cannulae and dummy cannulae
-
Infusion pumps and tubing
-
Dental cement
-
Experimental animals (e.g., C57BL/6J mice)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in the stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the VTA using appropriate stereotaxic coordinates.
-
Secure the cannulae to the skull using dental cement.
-
Insert dummy cannulae into the guide cannulae to prevent clogging.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Drug Preparation:
-
Dissolve this compound in aCSF or saline to the desired concentration (e.g., 1.25 mM).[9]
-
-
Microinfusion:
-
Gently restrain the mouse and remove the dummy cannulae.
-
Insert the infusion cannulae, which should extend slightly beyond the tip of the guide cannulae, into the guide cannulae.
-
Infuse this compound or vehicle bilaterally into the VTA at a slow rate (e.g., 0.25 µl/min) for a total volume of 0.5 µl per side.[9]
-
-
Pre-treatment Interval:
-
Allow a 20-minute pre-treatment interval before commencing the behavioral testing.[9]
-
-
Behavioral Testing:
-
Conduct the desired social behavior test (e.g., social interaction test as described in Protocol 1).
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Section the brains and stain them (e.g., with cresyl violet) to verify the correct placement of the cannulae tips within the VTA.
-
Visualizations
Signaling Pathway
Caption: this compound blocks oxytocin binding to its receptor.
Experimental Workflow
Caption: General workflow for this compound behavioral studies.
References
- 1. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term social recognition memory is mediated by oxytocin-dependent synaptic plasticity in the medial amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Oxytocin Protects Hippocampal Memory and Plasticity from Uncontrollable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-368,899 Dose-Response Analysis In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, orally active, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] It exhibits high selectivity for the OTR over the structurally related vasopressin V1a and V2 receptors.[1] this compound can cross the blood-brain barrier, making it a valuable tool for investigating the central and peripheral effects of oxytocin signaling.[2][4] These characteristics have led to its use in preclinical studies for conditions such as preterm labor and for exploring the role of oxytocin in social behaviors.[2][5][6] This document provides a detailed overview of its in vivo dose-response relationship, compiling quantitative data and experimental protocols from various studies.
Data Presentation: Quantitative Dose-Response Data
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound observed in various in vivo studies.
Table 1: Pharmacokinetics of this compound in Various Species
| Species | Sex | Dose | Route | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (%) | Reference |
| Rat | Female | 5 mg/kg | p.o. | - | - | - | - | 14 | [3][7] |
| Rat | Male | 5 mg/kg | p.o. | - | - | - | - | 18 | [3][7] |
| Rat | Male | 25 mg/kg | p.o. | - | - | 4.5-fold lower than female | < 1 hr | 41 | [7] |
| Rat | Female | 25 mg/kg | p.o. | - | < 1 hr | 4.5-fold higher than male | - | - | [7] |
| Rat | Female | 100 mg/kg | p.o. | - | 1-4 hr | 8-fold increase from 25 mg/kg | - | - | [7] |
| Rat | Both | 1, 2.5, 10 mg/kg | i.v. | - | - | - | ~2 hr | - | [7] |
| Dog | Female | 5 mg/kg | p.o. | - | < 1 hr | - | - | 17 | [7] |
| Dog | Female | 33 mg/kg | p.o. | - | 1-4 hr | 12-fold higher than 5 mg/kg | - | 41 | [7] |
| Dog | Female | 1, 2.5, 10 mg/kg | i.v. | - | - | - | ~2 hr | - | [7] |
| Coyote | - | 3 mg/kg | i.m. | - | 15-30 min (in CSF) | - | - | - | [5][8][9] |
| Rhesus Monkey | Male | 1 mg/kg | i.v. | - | - | - | - | - | [10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; p.o.: Oral; i.v.: Intravenous; i.m.: Intramuscular; CSF: Cerebrospinal fluid.
Table 2: Pharmacodynamic Effects of this compound In Vivo
| Species | Effect | Doses | Route | Effective Dose/IC50 | Reference |
| Rat | Antagonism of oxytocin-induced uterine contractions | 0.1, 0.3, 1 mg/kg | i.v. infusion | AD50: 0.35 mg/kg | [2] |
| Rat | Inhibition of the contractile effects of oxytocin | 3, 10, 30 mg/kg | i.d. | AD50: 7 mg/kg | [2] |
| Ewe | Reduction of oxytocin-induced and endogenous increases in plasma PGFM | 0.54, 1.8, 5.4 mg/kg | i.v. | - | [2] |
| Rhesus Monkey | Inhibition of spontaneous nocturnal uterine contractions | - | - | Potent inhibition | [6] |
| Woman | Blockade of oxytocin-stimulated uterine activity postpartum | - | - | Similar potency to rhesus monkey | [6] |
AD50: Dose required to reduce the response to oxytocin by 50%; i.d.: Intraduodenal; PGFM: Prostaglandin F2α metabolite.
Experimental Protocols
Protocol 1: Antagonism of Oxytocin-Induced Uterine Contractions in Rats
This protocol is based on methodologies described for evaluating the in vivo efficacy of this compound in inhibiting uterine activity.
1. Animal Model:
-
Adult female Sprague-Dawley rats (250-350 g).[2]
2. Materials:
-
This compound hydrochloride
-
Oxytocin
-
Saline solution (vehicle)
-
Anesthetic (e.g., urethane)
-
Intravenous and/or intraduodenal catheters
-
Uterine pressure transducer or similar recording device
3. Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rats according to approved institutional protocols. Surgically expose the uterus and insert a pressure transducer to monitor uterine contractions. Place catheters for drug administration (e.g., in the jugular vein for i.v. infusion or duodenum for i.d. administration).
-
Baseline Measurement: Infuse a submaximal dose of oxytocin to induce stable, rhythmic uterine contractions. Record the baseline contractile activity for a sufficient period.
-
This compound Administration:
-
Data Acquisition: Continuously record uterine contractions throughout the experiment.
-
Analysis: Quantify the inhibition of oxytocin-induced uterine contractions for each dose of this compound. Calculate the AD50, which is the dose of this compound required to reduce the response to oxytocin by 50%.[2]
Protocol 2: Pharmacokinetic Analysis in Coyotes
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a non-rodent model.
1. Animal Model:
2. Materials:
-
This compound
-
Saline solution (pH 5.5) for injection
-
Anesthetic (e.g., ketamine and isoflurane)
-
Equipment for blood and cerebrospinal fluid (CSF) collection
3. Procedure:
-
Anesthesia and Catheterization: Anesthetize the coyote.[10]
-
Drug Administration: Administer a single intramuscular injection of this compound (e.g., 3 mg/kg) into the biceps femoris muscle.[5]
-
Sample Collection:
-
Sample Storage: Store plasma and CSF samples at -80°C until analysis.[5]
-
Analysis:
-
Quantify the concentration of this compound in plasma and CSF samples using a validated analytical method (e.g., LC-MS/MS).
-
Determine key pharmacokinetic parameters such as Cmax and Tmax.
-
Visualizations
Oxytocin Receptor Signaling Pathway and Antagonism by this compound
Caption: this compound blocks the oxytocin receptor signaling cascade.
Experimental Workflow for In Vivo Dose-Response Analysis
Caption: Workflow for in vivo dose-response analysis of this compound.
References
- 1. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
L-368,899: Application Notes and Protocols for Researchers
For Research Use Only. Not for human or veterinary use.
Introduction
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It has been instrumental in investigating the physiological roles of oxytocin, particularly in uterine contractions and social behaviors.[3][4] this compound exhibits high affinity for the oxytocin receptor and demonstrates significant selectivity over the structurally related vasopressin V1a and V2 receptors.[5][6][7] Its ability to cross the blood-brain barrier allows for the study of central oxytocinergic pathways.[1][3] These characteristics make this compound a valuable tool for researchers in pharmacology, neuroscience, and reproductive biology.
Supplier and Purchasing Information
This compound is available from various chemical suppliers as the hydrochloride salt, which generally possesses greater water solubility and stability compared to the free base.[1] Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Catalog/Product Number | Purity | Available Quantities | CAS Number |
| MedchemExpress | HY-108677 | 99.36% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, Bulk | 160312-62-9 (HCl) |
| Tocris Bioscience | 2641 | ≥97% (HPLC) | 10 mg, 50 mg | 160312-62-9 (HCl) |
| Cayman Chemical | 19039 | ≥98% | 1 mg, 5 mg, 10 mg, 25 mg | 160312-62-9 (HCl) |
| Santa Cruz Biotechnology | sc-204207 | >97% | 10 mg, 50 mg | 148927-60-0 (free base) |
| MedKoo Biosciences | 532058 | >98% | 5 mg, 10 mg, Bulk | 160312-62-9 (HCl) |
| TargetMol | T6334 | 99.59% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 160312-62-9 (HCl) |
| R&D Systems | 2641 | ≥97% | 10 mg, 50 mg | 160312-62-9 (HCl) |
| BioCrick | BC15701 | High Purity (NMR confirmed) | Inquire | 160312-62-9 (HCl) |
Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂ · HCl | [6] |
| Molecular Weight | 591.22 g/mol | [8] |
| Solubility | DMSO: 100 mg/mL (169.14 mM); Water: 2 mg/mL (3.38 mM) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Biological Activity and Pharmacokinetics
This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4][9]
In Vitro Activity
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Uterus | 8.9 nM | [1][2][6][7] |
| IC₅₀ | Human Uterus | 26 nM | [1][2] |
| Kᵢ | Rat Uterus | 3.6 nM | [5] |
| Kᵢ | Human Uterus | 13 nM | [5] |
| pA₂ | Isolated Rat Uterus | 8.9 | [5][10] |
| IC₅₀ (Selectivity) | Human Vasopressin V1a Receptor | 370 nM | [6][7][10] |
| IC₅₀ (Selectivity) | Human Vasopressin V2 Receptor | 570 nM | [6][7][10] |
In Vivo Activity & Pharmacokinetics
| Parameter | Species | Dose | Value | Reference |
| ED₅₀ (in situ rat uterus) | Rat | 0.35 mg/kg (i.v.) | Antagonism of oxytocin-induced contractions | [5][10] |
| AD₅₀ (anesthetized rat) | Rat | 7 mg/kg (i.d.) | Antagonism of oxytocin-induced contractions | [1][5] |
| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [2] |
| Oral Bioavailability | Rat (male) | 5 mg/kg | 18% | [2] |
| t₁/₂ | Rat & Dog | 1, 2.5, 10 mg/kg (i.v.) | ~2 hours | [11] |
| Plasma Clearance | Rat & Dog | 1, 2.5, 10 mg/kg (i.v.) | 23-36 mL/min/kg | [2][11] |
Signaling Pathway of Oxytocin Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound in blocking the oxytocin receptor signaling pathway.
Caption: Mechanism of this compound as an oxytocin receptor antagonist.
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol is adapted from methodologies described for determining the binding affinity of compounds to the oxytocin receptor.[5][12]
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the oxytocin receptor.
Materials:
-
[³H]Oxytocin (radioligand)
-
Crude membrane preparations from rat or human uterine tissue
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
This compound stock solution (in DMSO)
-
Non-specific binding control (e.g., high concentration of unlabeled oxytocin)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a reaction tube, add the membrane preparation, [³H]Oxytocin (at a concentration near its Kₔ), and either buffer, this compound dilution, or the non-specific binding control.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Uterine Contraction Assay
This protocol is based on the classical method to assess the functional antagonism of oxytocin-induced uterine contractions.[5][10]
Objective: To determine the functional antagonist potency (pA₂) of this compound.
Materials:
-
Uterine horns from estrogen-primed rats
-
Organ bath system with physiological salt solution (e.g., De Jalon's solution), maintained at 32°C and aerated with 95% O₂/5% CO₂.
-
Isotonic force transducer and data acquisition system
-
Oxytocin solutions
-
This compound solutions
Procedure:
-
Isolate uterine horns from a rat pre-treated with diethylstilbestrol.
-
Mount uterine strips in the organ baths under a resting tension (e.g., 1 g).
-
Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the bath solution.
-
Obtain a cumulative concentration-response curve for oxytocin to establish a baseline.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a set period (e.g., 30-60 minutes).
-
In the continued presence of this compound, obtain a second cumulative concentration-response curve for oxytocin.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Analyze the data to determine the dose-ratio and construct a Schild plot to calculate the pA₂ value.
In Vivo Antagonism of Uterine Contractions in Anesthetized Rats
This protocol describes an in vivo model to assess the efficacy of this compound in inhibiting uterine activity.[1][5]
Objective: To determine the in vivo potency (ED₅₀) of this compound.
Materials:
-
Anesthetized, estrogen-primed female rats
-
Intrauterine balloon catheter connected to a pressure transducer
-
Cannulated jugular vein for intravenous (i.v.) administration
-
Cannulated duodenum for intraduodenal (i.d.) administration (optional)
-
Oxytocin solution
-
This compound solution for i.v. or i.d. administration
-
Data acquisition system
Procedure:
-
Anesthetize the rat and insert an intrauterine balloon catheter to monitor uterine pressure.
-
Cannulate the jugular vein for i.v. infusions.
-
Administer a submaximal dose of oxytocin to induce regular uterine contractions and establish a baseline response.
-
Administer this compound intravenously or intraduodenally at various doses.
-
After administration of this compound, repeat the oxytocin challenge.
-
Measure the inhibition of the oxytocin-induced uterine contractions.
-
Calculate the dose of this compound required to reduce the oxytocin response by 50% (ED₅₀).
Caption: Workflow for in vivo assessment of uterine contraction inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Synthesis and in vitro receptor analysis of new potential oxytocin antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-368,899 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the oxytocin receptor antagonist, L-368,899. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C is recommended. Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability and at -20°C for shorter periods. It is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How long is this compound stable under these storage conditions?
A2: Based on supplier recommendations, the solid form of this compound is stable for at least three years when stored at -20°C. Stock solutions in DMSO are generally stable for up to two years at -80°C and for one year at -20°C. For aqueous solutions, it is recommended to prepare them fresh and use them on the same day.[1][2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound hydrochloride is soluble in both DMSO and water.[3][4] For creating concentrated stock solutions, high-purity, anhydrous DMSO is the preferred solvent.[5]
Q4: My this compound solution precipitated after diluting my DMSO stock in an aqueous buffer. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your working solution, as this is generally well-tolerated by most cell cultures.
-
Use a co-solvent system for in vivo studies: A commonly used formulation for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] This vehicle helps to maintain the solubility of this compound in an aqueous environment.
-
Prepare fresh: For aqueous-based assays, it is best to prepare the working solution fresh on the day of the experiment.[1]
Q5: What is the selectivity profile of this compound?
A5: this compound is a potent and selective oxytocin receptor (OTR) antagonist. It exhibits significantly lower affinity for vasopressin receptors V1a and V2, with studies showing over 40-fold selectivity for the OTR.[6] However, it is important to note that at higher concentrations, cross-reactivity with vasopressin receptors can occur. One study has suggested that in human brain tissue, this compound may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor.[7] Researchers should consider this when designing experiments and interpreting results.
Data Summary Tables
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | ≥ 3 years |
| DMSO Stock Solution | -80°C | ≤ 2 years[1] |
| -20°C | ≤ 1 year[1] | |
| Aqueous Solution | 4°C | Prepare fresh; use same day[1][3] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| DMSO | ~100 mM[4] |
| Water | ~100 mM[4] |
| In Vivo Formulation | 5 mg/mL (8.46 mM)[2] |
| (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound hydrochloride (M.W. 591.2 g/mol ), you would dissolve 5.912 mg of the compound in 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions in DMSO to achieve an intermediate concentration that can be easily diluted into your cell culture medium.
-
Final Dilution: Add the appropriate volume of the DMSO stock or intermediate dilution to your pre-warmed cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
Mixing: Gently mix the final working solution immediately before adding it to your cells.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
Technical Support Center: L-368,899 and Vasopressin Receptor Off-Target Effects
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the potential off-target effects of the oxytocin receptor antagonist, L-368,899, on vasopressin receptors. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known binding affinities to facilitate accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects on vasopressin receptors?
A1: this compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1][2] However, due to the structural homology between the oxytocin and vasopressin receptors, this compound can exhibit off-target binding to vasopressin receptor subtypes, albeit with lower affinity.[1][3] Specifically, it has been shown to bind to the vasopressin V1a and V2 receptors.
Q2: What are the reported binding affinities of this compound for the different vasopressin receptors?
A2: this compound displays significantly lower affinity for vasopressin V1a and V2 receptors compared to the oxytocin receptor. One study reported IC50 values of 370 nM for the V1a receptor and 570 nM for the V2 receptor, in contrast to an IC50 of 8.9 nM for the oxytocin receptor. Another study in coyote brain tissue found a Ki value of 511.6 nM for the V1a receptor.[1] Currently, there is no readily available data on the binding affinity of this compound for the vasopressin V1b receptor in the public domain.
Q3: Should I be concerned about the off-target effects of this compound in my experiments?
A3: The significance of off-target effects depends on the concentrations of this compound used in your experiments. At concentrations where it effectively blocks the oxytocin receptor, it may also interact with vasopressin V1a and V2 receptors, potentially leading to confounding results. It is crucial to consider these off-target activities when designing experiments and interpreting data.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for the oxytocin and vasopressin receptors.
| Receptor | Ligand | Species | Assay Type | Affinity (Ki/IC50) | Selectivity (fold vs. OTR) | Reference |
| Oxytocin (OTR) | This compound | - | - | 8.9 nM (IC50) | - | |
| Vasopressin V1a | This compound | - | - | 370 nM (IC50) | ~42 | |
| Vasopressin V1a | This compound | Coyote | Competition Binding | 511.6 nM (Ki) | ~41 | [1] |
| Vasopressin V2 | This compound | - | - | 570 nM (IC50) | ~64 | |
| Vasopressin V1b | This compound | - | Not Reported | Not Reported | Not Reported | - |
Troubleshooting Guides
This section provides guidance on common issues that may arise during the investigation of this compound's off-target effects.
Issue 1: High background signal in radioligand binding assays.
-
Possible Cause: Non-specific binding of the radioligand to the filter, cell membranes, or assay plate.
-
Troubleshooting Steps:
-
Pre-soak filters: Pre-soak the filter plates (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.
-
Optimize washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Include a blocking agent: Add a blocking agent like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to the assay components.
-
Determine non-specific binding accurately: Use a high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding.
-
Issue 2: Inconsistent or non-reproducible results in functional assays (e.g., calcium mobilization or cAMP accumulation).
-
Possible Cause: Cell health variability, inconsistent cell passage number, or assay setup inconsistencies.
-
Troubleshooting Steps:
-
Monitor cell health: Regularly check cells for viability and morphology. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Standardize cell plating: Ensure consistent cell density and distribution across all wells of the assay plate.
-
Maintain consistent assay conditions: Use the same incubation times, temperatures, and reagent concentrations for all experiments.
-
Validate agonist response: Always include a positive control with a known agonist for the vasopressin receptor subtype being tested to ensure the cells are responding appropriately.
-
Issue 3: Difficulty in distinguishing between oxytocin and vasopressin receptor-mediated effects.
-
Possible Cause: The concentration of this compound used may be high enough to inhibit both receptor types.
-
Troubleshooting Steps:
-
Perform dose-response curves: Generate complete dose-response curves for this compound at both the oxytocin and vasopressin receptors to determine the specific concentration range for selective antagonism.
-
Use selective antagonists: Employ highly selective antagonists for the vasopressin receptor subtypes as controls to confirm the involvement of a specific receptor in the observed effect.
-
Utilize receptor knockout/knockdown models: If available, use cell lines or animal models lacking the specific vasopressin receptor subtype to definitively attribute an effect to a particular receptor.
-
Experimental Protocols
Competitive Radioligand Binding Assay for Vasopressin Receptors
This protocol describes a general method for determining the binding affinity (Ki) of this compound for vasopressin receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).
-
Radioligand specific for the vasopressin receptor subtype (e.g., [3H]-Arginine Vasopressin).
-
This compound.
-
Unlabeled specific ligand for the target receptor (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled specific ligand (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by fitting the specific binding data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
a) Calcium Mobilization Assay (for V1a and V1b receptors):
V1a and V1b receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.
Materials:
-
Cells expressing the V1a or V1b receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Arginine Vasopressin (AVP) as the agonist.
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Measure the baseline fluorescence.
-
Inject AVP at a concentration that elicits a submaximal response (e.g., EC80) and measure the change in fluorescence over time.
-
Analyze the data to determine the inhibitory effect of this compound on the AVP-induced calcium response.
b) cAMP Accumulation Assay (for V2 receptors):
The V2 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing the V2 receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Assay Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Arginine Vasopressin (AVP) as the agonist.
-
This compound.
Procedure:
-
Seed the cells in a suitable assay plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with AVP at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of this compound on the AVP-induced cAMP production.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for assessing off-target effects.
Caption: Signaling pathways of vasopressin V1a/V1b and V2 receptors.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
Technical Support Center: L-368,899 Pharmacokinetic Variability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxytocin antagonist L-368,899. The information presented here is intended to help address common issues encountered during in vivo experiments and to provide a deeper understanding of the compound's pharmacokinetic profile in various animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher than expected plasma concentrations (AUC and Cmax) of this compound in our female rats compared to males at the same oral dose. Is this a known issue?
A1: Yes, this is a well-documented phenomenon for this compound. Plasma drug concentrations have been shown to be significantly higher in female rats than in male rats, particularly at a 25 mg/kg oral dose where mean AUC values were 4.5-fold higher in females.[1] This gender-dependent difference is attributed to a lower metabolizing capacity in female rats. In vitro studies using liver microsomes have shown that the Vmax and KM values for this compound were 4-fold lower in female rat liver microsomes compared to males.[1][2] When designing your studies, it is crucial to account for these gender differences in metabolism.
Q2: Our dose-escalation study in rats and dogs shows a non-linear increase in plasma exposure with increasing oral doses. Is this expected?
A2: Yes, this compound exhibits non-linear pharmacokinetics at higher oral doses in both rats and dogs.[1][2] For instance, in female rats, the mean AUC increased approximately 8-fold when the dose was increased from 25 to 100 mg/kg.[1] Similarly, in female dogs, a 12-fold increase in mean AUC was observed when the dose was raised from 5 to 33 mg/kg.[1] This suggests saturation of hepatic metabolism at higher concentrations. Due to this non-linearity, oral bioavailability cannot be reliably calculated for higher oral doses.[1]
Q3: What is the expected oral bioavailability of this compound in rats and dogs?
A3: The oral bioavailability of this compound is moderate and can be influenced by dose and gender. In rats, at a 5 mg/kg oral dose, the bioavailability is estimated to be 14% in females and 18% in males.[1][3] At a 25 mg/kg dose in male rats, the bioavailability increases to 41%.[1] In dogs, the oral bioavailability was estimated at 17% for a 5 mg/kg dose and 41% for a 33 mg/kg dose.[1]
Q4: We are conducting a central nervous system (CNS) study. Does this compound cross the blood-brain barrier?
A4: Yes, this compound is a nonpeptide compound with lipophilic properties and a low molecular weight, which facilitate its ability to cross the blood-brain barrier.[4] Studies in rhesus monkeys have confirmed that intravenously administered this compound enters the cerebrospinal fluid (CSF) and accumulates in various brain regions, including the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[5] A study in coyotes also demonstrated that this compound peaked in the CSF 15 to 30 minutes after intramuscular injection.[4][6][7]
Q5: What is the primary route of elimination for this compound?
A5: this compound is extensively metabolized, with less than 10% of the dose excreted unchanged.[1] The primary route of elimination is via the feces, which contains over 70% of a radioactive dose within 48 hours, mainly in the form of metabolites.[1] Biliary excretion is a significant pathway, as demonstrated in bile duct-cannulated female rats where approximately 70% of a radioactive dose was recovered in bile and urine within 72 hours.[1]
Quantitative Pharmacokinetic Data
Intravenous Administration
| Species | Sex | Dose (mg/kg) | t1/2 (hr) | CL (mL/min/kg) | Vdss (L/kg) |
| Rat | Female | 1 | ~2 | 23-36 | 2.0-2.6 |
| Rat | Female | 2.5 | ~2 | 23-36 | 2.0-2.6 |
| Rat | Female | 10 | ~2 | 18 | 2.0-2.6 |
| Rat | Male | 1 | ~2 | 23-36 | 2.0-2.6 |
| Rat | Male | 2.5 | ~2 | 23-36 | 2.0-2.6 |
| Rat | Male | 10 | ~2 | 23-36 | 2.0-2.6 |
| Dog | Female | 1 | ~2 | 23-36 | 3.4-4.9 |
| Dog | Female | 2.5 | ~2 | 23-36 | 3.4-4.9 |
| Dog | Female | 10 | ~2 | 23-36 | 3.4-4.9 |
Oral Administration
| Species | Sex | Dose (mg/kg) | Tmax (hr) | Bioavailability (%) |
| Rat | Female | 5 | <1 | 14 |
| Rat | Male | 5 | <1 | 18 |
| Rat | Male | 25 | <1 | 41 |
| Rat | Female | 25 | <1 | - |
| Rat | Male | 100 | 1-4 | - |
| Rat | Female | 100 | 1-4 | - |
| Dog | Female | 5 | <1 | 17 |
| Dog | Female | 33 | 1-4 | 41 |
Data sourced from[1][2][3] Note: Bioavailability for higher doses could not be calculated due to non-linear kinetics.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a specific animal model (e.g., rat) after oral or intravenous administration.
Methodology:
-
Animal Model: Select the appropriate species, strain, sex, and age of the animals. House the animals in a controlled environment with a standard diet and water ad libitum.
-
Dosing Preparation: Prepare the dosing solution of this compound in a suitable vehicle.
-
Administration:
-
Intravenous (IV): Administer a single bolus dose via a cannulated vein (e.g., tail vein in rats).
-
Oral (PO): Administer the dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC/MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.
In Vitro Liver Microsome Metabolism Assay
Objective: To assess the metabolic stability of this compound in liver microsomes from different species and sexes.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate Reaction: Add this compound to the mixture to start the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC/MS/MS.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration against time to determine the rate of metabolism and calculate the in vitro half-life.
Visualizations
Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.
References
- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing L-368,899 dosage for behavioral effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-368,899, a selective oxytocin receptor antagonist, in behavioral studies.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable behavioral effect after administration. | Insufficient Dosage: The dose may be too low to achieve adequate receptor occupancy. Timing of Behavioral Testing: The behavioral test may be conducted outside the optimal window of the drug's action. Route of Administration: The chosen route may result in poor bioavailability or slow central nervous system (CNS) penetration. Drug Stability/Solubility: The compound may have degraded or precipitated out of solution. | Dosage Optimization: Consult the dosage tables below and consider a dose-response study. Doses ranging from 1 to 10 mg/kg have been used in rodents and primates.[1] Timing Adjustment: Based on pharmacokinetic data, the optimal window for behavioral testing after intramuscular injection is between 15 and 45 minutes.[2] After intravenous administration, peak plasma levels are reached quickly, while after oral administration, Cmax is reached in under an hour for lower doses.[3] Route Selection: Intraperitoneal and intravenous injections are common for systemic administration. This compound is orally bioavailable, but this can vary between species and sexes.[3][4][5] It is also capable of crossing the blood-brain barrier.[6][7] Proper Preparation: Prepare solutions fresh. For in vivo use, ensure the vehicle is appropriate and the compound is fully dissolved. Sonication may be required for some solutions.[8] |
| Variability in Behavioral Results. | Pharmacokinetic Differences: There can be sex-dependent differences in metabolism and drug clearance.[3][4] Animal Handling and Stress: Stress can influence the oxytocin system and behavioral outcomes. | Control for Sex Differences: Be aware that plasma drug concentrations can be higher in female rats compared to males.[3][4] Account for this in your experimental design and data analysis. Standardize Procedures: Ensure consistent animal handling and habituation to the experimental setup to minimize stress-induced variability. |
| Difficulty Dissolving this compound. | Incorrect Solvent: The compound has specific solubility characteristics. | Solvent Selection: this compound hydrochloride is soluble in water and DMSO up to 100 mM.[9] For in vivo preparations, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] Sonication is recommended to aid dissolution.[8] |
Frequently Asked Questions (FAQs)
General Information
What is this compound?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[5][10] It is a valuable tool for investigating the roles of the oxytocin system in various physiological and behavioral processes.[10]
What is the mechanism of action of this compound?
This compound acts as a competitive antagonist at the oxytocin receptor.[10] It binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[10]
What is the selectivity of this compound?
This compound is highly selective for the oxytocin receptor over vasopressin receptors. It has been shown to be over 40 times more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors.[11]
Dosing and Administration
What is a typical dose for behavioral studies?
The optimal dose will depend on the species, route of administration, and the specific behavioral paradigm. However, studies in rodents have used intraperitoneal injections of 3.0 mg/kg and 10 mg/kg to study effects on risky decision-making and social behavior, respectively.[12][1] In primates, intravenous injections of 1 mg/kg and 3 mg/kg have been shown to affect social behaviors.[1] A dose-response study is recommended to determine the optimal dose for your specific experiment.
What is the recommended route of administration?
This compound can be administered via various routes, including intravenous (IV), intramuscular (IM), intraperitoneal (IP), and oral (PO).[1][3] It is known to cross the blood-brain barrier and has central effects when administered peripherally.[6][7] Oral bioavailability can be variable and is estimated to be between 14% and 41% in rats and dogs, depending on the dose and sex.[3][4]
When should I conduct behavioral testing after administration?
Pharmacokinetic studies in coyotes have shown that after intramuscular injection, this compound levels peak in the cerebrospinal fluid (CSF) between 15 and 30 minutes and return to baseline by 45 minutes.[11][2] This suggests a behavioral testing window of 15 to 45 minutes post-injection for this route.[11] After intravenous administration in rats and dogs, the half-life is approximately 2 hours.[3][4][5]
Solution Preparation
How do I dissolve this compound?
This compound hydrochloride is soluble in both water and DMSO at concentrations up to 100 mM.[9] For in vivo studies, a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported, with sonication recommended to ensure complete dissolution.[8]
How should I store this compound solutions?
In powder form, this compound should be stored at -20°C for up to 3 years.[8] When in a solvent, it should be stored at -80°C for up to 1 year.[8]
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Species | IC50 / Ki |
| Oxytocin Receptor (OTR) | Rat (uterus) | 8.9 nM (IC50)[5] |
| Oxytocin Receptor (OTR) | Human (uterus) | 26 nM (IC50)[5] |
| Oxytocin Receptor (OTR) | Coyote | 12.38 nM (Ki)[11] |
| Vasopressin V1a Receptor | Rat | 370 nM (IC50) |
| Vasopressin V2 Receptor | Rat | 570 nM (IC50) |
| Vasopressin V1a Receptor | Coyote | 511.6 nM (Ki)[11] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | T1/2 | Oral Bioavailability |
| Rat | IV | 1, 2.5, 10 mg/kg | ~2 hours[3][4] | N/A |
| Dog | IV | 1, 2.5, 10 mg/kg | ~2 hours[3][4] | N/A |
| Rat (female) | Oral | 5 mg/kg | - | 14%[3][4][5] |
| Rat (male) | Oral | 5 mg/kg | - | 18%[3][4][5] |
| Rat (male) | Oral | 25 mg/kg | - | 41%[3][4] |
| Dog | Oral | 5 mg/kg | - | 17%[3][4] |
| Dog | Oral | 33 mg/kg | - | 41%[3][4] |
Experimental Protocols
Protocol 1: In Vivo Antagonism of Oxytocin-Induced Uterine Contractions
This protocol is adapted from methods used to assess the in vivo efficacy of this compound.[10]
-
Animal Preparation: Anesthetize a female rat in late-stage pregnancy.
-
Cannulation: Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer this compound at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a predetermined time following this compound administration, administer a bolus of oxytocin to induce uterine contractions.[10] This challenge can be repeated at various time points to assess the duration of action.
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve for a defined period is used to quantify the contractile response. Calculate the dose of this compound required to reduce the oxytocin-induced response by 50% (ED50).[10]
Protocol 2: Competitive Binding Autoradiography
This protocol describes a method to determine the binding affinity of this compound.[10]
-
Tissue Preparation: Prepare slide-mounted brain or uterine tissue sections.
-
Incubation: Incubate the slides with a radiolabeled oxytocin receptor agonist and increasing concentrations of this compound.
-
Washing: Wash the slides to remove unbound ligand.
-
Signal Detection: Appose the slides to phosphor imaging screens.[10]
-
Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the this compound concentration. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[10]
Visualizations
Caption: Mechanism of action of this compound as a competitive antagonist at the oxytocin receptor.
Caption: General workflow for a dose-response study to optimize this compound dosage.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-368,899 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective oxytocin receptor (OTR) antagonist, L-368,899.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR). It functions by competitively binding to the OTR, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, oxytocin.[1] While it is highly selective for the OTR, it's important to be aware of its potential for off-target effects on vasopressin receptors (V1a and V2) at higher concentrations.[2]
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in animal research to investigate the role of the oxytocin system in various physiological and behavioral processes. Due to its ability to cross the blood-brain barrier, it is a valuable tool for studying the central effects of oxytocin, including social behaviors, pair bonding, maternal care, and sexual activity.[3][4] It was initially developed for potential use in preventing preterm labor due to its ability to inhibit uterine contractions.[5][6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound hydrochloride is soluble in water and DMSO. For long-term storage, it is recommended to store the compound at -20°C.
Q4: How does the selectivity of this compound for the oxytocin receptor compare to vasopressin receptors?
A4: this compound generally displays good selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors. Some studies report a selectivity of over 40-fold for the OTR. However, it is crucial to note that the degree of selectivity can vary depending on the species and tissue type. For instance, one study in human brain tissue suggested a slightly higher affinity for the AVPR1a than the OTR, recommending caution when interpreting results.[7]
Troubleshooting Guide
In Vitro Experiments
Issue 1: Higher than expected IC50/Ki values (Lower than expected potency).
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Agonist Concentration | In functional assays, use an agonist concentration at or near the EC80 to ensure a sufficient window for observing antagonism. |
| Cell Health and Receptor Expression | Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown, as this can affect receptor expression levels. |
| Assay Conditions | Optimize incubation times. A pre-incubation step with this compound before adding the agonist is often necessary to allow the antagonist to reach equilibrium with the receptor. |
| Species-Specific Receptor Differences | Be aware that the affinity of this compound can vary between species. Verify the expected potency in your specific experimental model. |
Issue 2: Inconsistent or irreproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Assay Conditions | Standardize all assay parameters, including cell density, incubation times, temperatures, and reagent concentrations. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance. |
In Vivo Experiments
Issue 3: Lack of expected behavioral or physiological effects.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics | Consider the route of administration and the timing of behavioral testing. After intramuscular injection in coyotes, this compound peaked in the CSF between 15 and 30 minutes.[8][9] The optimal window for behavioral testing will depend on the species and administration route. |
| Bioavailability | Oral bioavailability can be variable and may be suboptimal in some species like primates.[8] Consider alternative routes of administration, such as intravenous or intraperitoneal injection, if oral administration is ineffective. |
| Dose Selection | The effective dose can vary significantly between species and the specific behavior being studied. Perform a dose-response study to determine the optimal concentration for your experiment. |
| Off-Target Effects | At higher doses, this compound may interact with vasopressin receptors, which could lead to confounding effects. Include appropriate control experiments to rule out off-target effects. |
Issue 4: Unexpected or paradoxical effects.
| Possible Cause | Troubleshooting Steps |
| Interaction with Vasopressin System | The structural similarity between oxytocin and vasopressin receptors can lead to cross-reactivity. Consider using a more selective vasopressin receptor antagonist as a control to dissect the specific contribution of the oxytocin system. |
| Context-Dependent Effects | The effects of oxytocin receptor antagonism can be highly dependent on the social and environmental context of the experiment. Carefully control and document the experimental conditions. |
| Baseline Oxytocin Levels | The effect of an antagonist will be more pronounced when the endogenous oxytocin system is active. Consider the factors that may influence baseline oxytocin levels in your experimental animals. |
Data Presentation
Binding Affinity of this compound
| Species | Receptor | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Coyote | OXTR | Brain | 12.38 | [1][8] | |
| Coyote | AVPR1a | Brain | 511.6 | [8] | |
| Rat | OXTR | Uterus | 8.9 | [2][6] | |
| Human | OXTR | Uterus | 26 | [2][6] | |
| Rat | V1a | 370 | |||
| Rat | V2 | 570 |
Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Peak in CSF | Reference |
| Coyote | Intramuscular | 3 mg/kg | 15-30 minutes | [4][8][9] |
| Rat | Oral | 10 mg/kg | N/A | [6] |
| Dog | Oral | 5 mg/kg | N/A | [10] |
Experimental Protocols
Competitive Radioligand Binding Assay (Adapted from Coyote Brain Tissue Protocol)
This protocol is a general guideline and should be optimized for your specific tissue or cell preparation.
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for the oxytocin receptor (e.g., [³H]oxytocin), and varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Oxytocin Receptor Signaling Pathways.
Caption: General Troubleshooting Workflow.
References
- 1. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-368,899 Bioavailability and Absorption
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the bioavailability and absorption of the oxytocin receptor antagonist, L-368,899.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: The oral bioavailability of this compound has been shown to be species- and dose-dependent. In rats, at a 5 mg/kg dose, the oral bioavailability is approximately 14% in females and 18% in males.[1][2] At a higher dose of 25 mg/kg in male rats, the bioavailability increases to 41%. In dogs, the oral bioavailability was reported to be 17% at 5 mg/kg and 41% at 33 mg/kg.[2] It is important to note that the compound exhibits nonlinear kinetics, meaning that bioavailability may not be directly proportional to the dose.[2]
Q2: I am observing lower than expected oral bioavailability in my experiments. What are the potential reasons?
A2: Several factors can contribute to lower than expected oral bioavailability of this compound. These can be broadly categorized as formulation-related, animal-related, or experimental procedure-related.
-
Formulation: this compound is a poorly water-soluble compound.[3] Inadequate formulation can lead to poor dissolution in the gastrointestinal tract and consequently, low absorption. The compound may precipitate out of solution, reducing the amount available for absorption.
-
Animal Model: There are known gender differences in the metabolism of this compound in rats, with females showing a lower metabolic capacity.[2] The strain of the animal model used can also influence metabolic enzyme profiles and gastrointestinal physiology, impacting absorption.
-
Experimental Procedure: Variations in the fasting state of the animals, the oral gavage technique, and animal stress levels can all introduce variability and lead to lower than expected bioavailability.[4]
Q3: What is the solubility of this compound and what solvents are recommended?
A3: this compound hydrochloride is soluble in water (100 mM) and DMSO (100 mM). For in vivo oral dosing, it is crucial to use a vehicle that ensures the compound remains in solution or as a fine suspension in the gastrointestinal tract. While the specific vehicle used in the original preclinical studies is not detailed in the readily available literature, common strategies for poorly soluble compounds include the use of co-solvents (e.g., PEG 400, propylene glycol), surfactants, or complexing agents.[5]
Q4: Are there any known issues with the metabolism of this compound?
A4: Yes, this compound is extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.[2] The primary route of elimination is through feces, mainly as metabolites.[2] Studies have shown gender-dependent differences in metabolism in rats, which is attributed to differences in hepatic metabolizing capacity.[2] This extensive first-pass metabolism can be a significant contributor to its moderate oral bioavailability.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with this compound.
Problem: Low or Variable Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor Formulation/Solubility | 1. Verify Compound Solubility: Confirm the solubility of your batch of this compound in the selected vehicle. 2. Optimize Vehicle: If using a simple aqueous vehicle, consider formulating with solubilizing excipients such as a mixture of PEG 400, propylene glycol, and water. The use of surfactants like Tween 80 can also improve wetting and dissolution. 3. Particle Size Reduction: For suspension formulations, ensure the particle size is minimized to increase the surface area for dissolution. Micronization can be a valuable technique.[4] 4. Consider Alternative Formulations: For early-stage studies, a solution in a vehicle like 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline can be considered, though potential toxicity of the vehicle should be evaluated. |
| Inconsistent Oral Gavage Technique | 1. Ensure Proper Training: All personnel performing oral gavage should be adequately trained to minimize stress to the animal and ensure accurate delivery to the stomach.[7][8][9][10] 2. Standardize Procedure: Use a consistent gavage volume (typically 5-10 mL/kg for rats), needle size, and speed of administration.[8][9][10] 3. Verify Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Resistance during insertion is a sign of improper placement.[7][10] |
| Animal-Related Factors | 1. Control for Fasting State: The presence of food can significantly impact the absorption of drugs. Standardize the fasting period for all animals before dosing (e.g., overnight fast with free access to water).[4] 2. Consider Gender Differences: Be aware of the reported gender differences in the metabolism of this compound in rats and account for this in your study design and data analysis.[2] 3. Animal Health: Ensure that the animals are healthy and free from any conditions that could affect gastrointestinal function or drug metabolism. |
| Metabolic Instability | 1. In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes from the same species and strain as your in vivo model. This can help determine the intrinsic clearance of the compound and identify potential species differences. 2. Consider P-glycoprotein (P-gp) Efflux: While not specifically reported for this compound, P-gp efflux in the intestine can limit the absorption of many compounds. This can be investigated using in vitro models like Caco-2 cells. |
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies.
Table 1: Oral Bioavailability of this compound
| Species | Sex | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Rat | Female | 5 | 14 | [1][2] |
| Rat | Male | 5 | 18 | [1][2] |
| Rat | Male | 25 | 41 | [2] |
| Dog | Female | 5 | 17 | [2] |
| Dog | Female | 33 | 41 | [2] |
Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Dose (mg/kg) | Half-life (t½) (hr) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Reference |
| Rat | 1, 2.5, 10 | ~2 | 23-36 | 2.0-2.6 | [2] |
| Dog | 1, 2.5, 10 | ~2 | 23-36 | 3.4-4.9 | [2] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of this compound in rats, based on the study by Thompson et al. (1997) and standard pharmacokinetic procedures.
1. Animals:
-
Species: Sprague-Dawley rats.
-
Sex: Male and female (to account for metabolic differences).
-
Weight: 200-250 g.
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
2. Formulation Preparation (Example for a poorly soluble compound):
-
Vehicle: A solution of 5% DMSO, 40% PEG 400, and 55% sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add PEG 400 and vortex until a clear solution is formed.
-
Add sterile water dropwise while vortexing to bring to the final volume.
-
Prepare fresh on the day of the experiment.
-
3. Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg).
-
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
4. Dosing:
-
IV Administration: Administer the formulation via the tail vein.
-
Oral Gavage:
5. Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points:
-
Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
6. Sample Analysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
Construct a calibration curve using standards of known concentrations.
7. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and half-life (t½), using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Metabolic Stability in Rat Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of this compound.
1. Materials:
-
Rat liver microsomes (pooled from the same strain as the in vivo study).
-
This compound.
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile or other suitable organic solvent for reaction termination.
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the incubation mixture (e.g., 1 µM final concentration) and pre-incubate for another 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the protein concentration.
Visualizations
Oxytocin Receptor Signaling Pathway
The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins, which subsequently activates phospholipase C (PLC).[11][12][13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction. This compound acts as an antagonist, blocking the initial binding of oxytocin to its receptor and thereby inhibiting this signaling cascade.
Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Oral Bioavailability Study
The following diagram illustrates the typical workflow for an in vivo study to determine the oral bioavailability of a research compound like this compound.
Caption: Workflow for determining the oral bioavailability of this compound in a rodent model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 13. researchgate.net [researchgate.net]
L-368,899 Technical Support Center: Ensuring Reproducibility in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using L-368,899, a selective oxytocin receptor antagonist. Our aim is to facilitate reproducible experimental outcomes by addressing common challenges and providing detailed protocols and data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] For stock solutions, DMSO is commonly used, with a maximum solubility of up to 100 mM.[1][3] For in vivo experiments, this compound can be formulated in saline.[3][4] If you encounter precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q2: What is the optimal concentration of this compound to use for my in vitro experiments?
A2: The optimal concentration will depend on the specific assay and biological system. However, based on its binding affinity, concentrations in the low nanomolar range are typically effective for blocking the oxytocin receptor. The IC50 of this compound is 8.9 nM for the rat uterus oxytocin receptor and 26 nM for the human uterus oxytocin receptor.[5][6] A concentration of 10 nM has been shown to be highly selective for the coyote oxytocin receptor.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: I am concerned about off-target effects. How selective is this compound for the oxytocin receptor?
A3: this compound demonstrates good selectivity for the oxytocin receptor (OXTR) over the structurally similar vasopressin receptors (AVPR1a and V2).[7] It has been reported to be over 40 times more selective for OXTR than for vasopressin V1a receptors.[3][8] However, at higher concentrations, some affinity for vasopressin receptors has been noted. One study indicated that this compound has a slightly higher affinity for AVPR1a than OXTR in human brain tissue, suggesting caution in its use as a highly specific OXTR antagonist in all contexts.[9] Therefore, using the lowest effective concentration is crucial to minimize potential off-target effects.
Q4: Can this compound be used for in vivo studies that target the central nervous system?
A4: Yes, this compound is known to cross the blood-brain barrier and has been used in numerous animal studies to investigate the central effects of oxytocin.[6][7][10] Following peripheral administration, it has been shown to accumulate in limbic areas of the brain.[7][10]
Q5: What is the recommended dosage and timing for in vivo experiments?
A5: The optimal dosage and timing will vary depending on the animal model, route of administration, and desired effect. For intramuscular injection in coyotes at a dose of 3 mg/kg, this compound peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes after injection, suggesting a behavioral testing window of 15 to 45 minutes post-injection.[3][8] In rats, an intravenous dose of 0.35 mg/kg was found to be the AD50 for inhibiting oxytocin-stimulated uterine contractions.[6] Oral bioavailability has been reported to be around 35% in rats.[6] It is essential to consult the literature for dosages used in similar models and to conduct pilot studies to determine the optimal dose and time course for your specific experiment.
Q6: I am observing inconsistent results in my behavioral studies. What could be the cause?
A6: Inconsistent behavioral results can stem from several factors. Firstly, consider the pharmacokinetics of this compound. The window of peak activity in the central nervous system can be relatively short.[3] Ensure your behavioral testing aligns with the peak concentration of the drug in the brain. Secondly, rapid liver metabolism has been reported in some species, which could affect the duration of action.[3] Finally, ensure accurate and consistent dosing and administration techniques.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.
Table 1: Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Rat Uterus | 8.9 nM | [5][6] |
| IC50 | Human Uterus | 26 nM | [5][6] |
| Ki | Coyote OXTR | 12.38 nM | [3] |
| pA2 | Isolated Rat Uterus | 8.9 | [1] |
| AD50 (i.v.) | In situ Rat Uterus | 0.35 mg/kg | [1][6] |
| AD50 (i.d.) | In situ Rat Uterus | 7 mg/kg | [6] |
Table 2: Selectivity Profile
| Receptor | Species/Tissue | IC50 / Ki | Selectivity (fold vs. OXTR) | Reference |
| Vasopressin V1a | Human | 370 nM (IC50) | > 40 | |
| Vasopressin V2 | Human | 570 nM (IC50) | > 40 | |
| Vasopressin V1a | Coyote | 511.6 nM (Ki) | ~41 | [3] |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Route | Value | Reference |
| Peak in CSF | Coyote | Intramuscular (3 mg/kg) | 15-30 minutes | [3][8] |
| Oral Bioavailability (AUC 0-6h) | Rat | Oral (10 mg/kg) | 35% | [6] |
| t1/2 | Rat, Dog | Intravenous | ~2 hours | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible procedures.
Protocol 1: Competitive Binding Autoradiography
This protocol is adapted from methodologies used to determine the binding affinity of this compound.[3][12]
-
Tissue Preparation: Prepare brain tissue sections (e.g., 20 µm) from the species of interest and mount them on slides.
-
Radioligand Incubation: Incubate the tissue sections with a constant concentration of a suitable radioligand for the oxytocin receptor (e.g., 125I-ornithine vasotocin analog).
-
Competitive Binding: Co-incubate adjacent tissue sections with the radioligand and increasing concentrations of this compound (e.g., from 1 pM to 10 µM).
-
Washing: After incubation, wash the slides to remove unbound radioligand.
-
Signal Detection: Appose the slides to a phosphor imaging screen.
-
Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Uterine Contraction Assay
This protocol is based on methods to assess the in vivo antagonism of oxytocin-induced uterine contractions.[6][12]
-
Animal Preparation: Anesthetize a female rat in the appropriate stage of the estrous cycle. Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record the baseline uterine activity.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous infusion).
-
Oxytocin Challenge: Following a predetermined time after this compound administration, administer a bolus of oxytocin to induce uterine contractions.
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. Quantify the contractile response by calculating the area under the curve for a defined period. Determine the dose of this compound required to reduce the oxytocin-induced response by 50% (AD50).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and processes related to this compound experimentation.
Caption: Oxytocin receptor signaling and competitive inhibition by this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DigitalCommons@USU - Student Research Symposium: Comparing this compound and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
L-368,899 half-life in different species
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the pharmacokinetic properties of the oxytocin antagonist, L-368,899, across various species.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in common laboratory animal species?
A1: The plasma half-life of this compound has been determined in several species. Following intravenous administration, the half-life is approximately 2 hours in both rats and dogs.[1][2][3] Pharmacokinetic parameters vary depending on the species, dose, and route of administration. A summary of key pharmacokinetic data is provided in the tables below.
Data Presentation
Table 1: Intravenous Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Half-life (t½) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rat (female) | 1, 2.5 | ~2 hours | 23 - 36 | 2.0 - 2.6 |
| Rat (female) | 10 | ~2 hours | 18 | 2.0 - 2.6 |
| Rat (male) | 1, 2.5, 10 | ~2 hours | 23 - 36 | 2.0 - 2.6 |
| Dog (female) | 1, 2.5, 10 | ~2 hours | 23 - 36 | 3.4 - 4.9 |
Data sourced from Thompson et al., 1997.[1][2]
Table 2: Oral Bioavailability of this compound
| Species | Dose (mg/kg) | Oral Bioavailability (%) |
| Rat (female) | 5 | 14 |
| Rat (male) | 5 | 18 |
| Rat (male) | 25 | 41 |
| Dog (female) | 5 | 17 |
| Dog (female) | 33 | 41 |
Data sourced from Thompson et al., 1997.[1] Note that due to nonlinear kinetics, bioavailability could not be calculated for all oral doses.[1] this compound has also been shown to be orally bioavailable in chimpanzees.[4]
Troubleshooting Guides
Issue: High variability in plasma concentrations between subjects of the same species.
-
Possible Cause 1: Gender Differences in Metabolism.
-
Explanation: Significant gender-related differences in the metabolism and pharmacokinetics of this compound have been observed in rats, with plasma concentrations being notably higher in females than in males, especially at a 25 mg/kg oral dose where the mean AUC values were 4.5-fold higher in females.[1] This is attributed to gender differences in hepatic metabolizing capacity.[1][2]
-
Recommendation: Segregate data analysis by sex. Ensure that experimental groups are balanced for sex, or conduct studies in a single sex if appropriate for the research question.
-
-
Possible Cause 2: Nonlinear Pharmacokinetics.
-
Explanation: Plasma levels of this compound increase more than proportionally with increasing oral doses in both rats and dogs.[1] This suggests saturation of metabolic pathways at higher doses.
-
Recommendation: Be aware of the dose-dependent kinetics. When conducting dose-response studies, consider that doubling the dose may result in more than a twofold increase in plasma exposure. It is crucial to perform full pharmacokinetic profiling at multiple dose levels.
-
Issue: Lower than expected oral bioavailability.
-
Possible Cause: Extensive First-Pass Metabolism.
-
Explanation: this compound is extensively metabolized in both rats and dogs after oral administration, with less than 10% of the dose excreted unchanged.[1] The primary route of elimination is via feces, containing over 70% of a radioactive dose within 48 hours, mainly as metabolites.[1] This indicates significant hepatic first-pass metabolism. Studies in rhesus macaques also suggest extensive first-pass liver metabolism.[5]
-
Recommendation: For experiments requiring stable and predictable plasma concentrations, consider intravenous or other parenteral routes of administration to bypass first-pass metabolism. If oral administration is necessary, be prepared for higher inter-individual variability and conduct thorough pharmacokinetic studies to establish the dose-exposure relationship.
-
Experimental Protocols
Methodology for Determining Plasma Half-Life of this compound
This is a generalized protocol based on methodologies described in the cited literature.[1][5][6]
-
Animal Preparation:
-
Select healthy, adult animals of the desired species (e.g., Sprague-Dawley rats).
-
Acclimate animals to the housing conditions for at least one week.
-
For intravenous administration, surgically implant a catheter in a suitable vein (e.g., jugular vein) to facilitate blood sampling. Allow for a recovery period after surgery.
-
-
Drug Administration:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle. Administer a single bolus injection of the desired dose (e.g., 1, 2.5, or 10 mg/kg) via the implanted catheter or another suitable vein.
-
Oral (PO): Formulate this compound in an appropriate vehicle for oral gavage. Administer the desired dose (e.g., 5, 25, or 100 mg/kg) directly into the stomach using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. For a compound with an expected half-life of 2 hours, a typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), plasma clearance, and volume of distribution.
-
Visualizations
Signaling Pathway of Oxytocin and its Antagonism by this compound
References
- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-368,899 Studies and the Critical Importance of Minimizing Animal Handling Stress
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of L-368,899, a potent and selective oxytocin receptor antagonist. A primary focus of this resource is to address the critical need for minimizing animal handling stress, a significant confounding variable in behavioral and neuroendocrine studies involving the oxytocin system. By implementing the protocols and troubleshooting advice outlined below, researchers can enhance the reliability and reproducibility of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-peptide, competitive antagonist of the oxytocin receptor (OTR).[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[1] This blockade inhibits physiological responses normally triggered by oxytocin.[1]
Q2: Why is minimizing animal handling stress particularly important in studies using this compound?
A2: The oxytocin system is intricately linked with the stress response. Central oxytocin is known to have an inhibitory effect on the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system.[2][3][4] Administration of an oxytocin receptor antagonist like this compound can block this inhibitory tone, potentially leading to increased basal and stress-induced secretion of corticosterone (in rodents) or cortisol (in other species).[2] Excessive or improper handling can independently activate the HPA axis, and this stress-induced hormonal release can confound the interpretation of this compound's effects on behavior and physiology.
Q3: What are the best practices for handling animals in this compound studies to minimize stress?
A3: To minimize handling stress, it is recommended to:
-
Habituate animals to the experimenter and handling procedures for several days before the experiment begins.
-
Use non-aversive handling techniques. For mice, using a tunnel or cupped hands is preferable to tail-picking.
-
Ensure a calm and quiet environment during handling and experimentation.
-
Be consistent with handling procedures across all experimental groups and time points.
-
Minimize the duration of handling and restraint.
Q4: How can I prepare a stable and effective formulation of this compound for in vivo administration?
A4: this compound hydrochloride is soluble in water and DMSO. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections in rodents, it can be dissolved in sterile saline. It is crucial to ensure the compound is fully dissolved before administration. If using DMSO as a co-solvent, keep the final concentration low (typically <5%) to avoid vehicle-induced effects. Always prepare fresh solutions on the day of the experiment to ensure stability and potency.
Q5: What are the expected pharmacokinetic properties of this compound in common laboratory animals?
A5: this compound is orally bioavailable and can cross the blood-brain barrier.[1][5][6] In rats and dogs, it has a half-life of approximately 2 hours after intravenous injection.[7] Peak concentrations in the cerebrospinal fluid (CSF) of coyotes were observed 15 to 30 minutes after intramuscular injection.[8] These pharmacokinetic parameters should be considered when designing the timing of drug administration relative to behavioral testing.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in behavioral data between animals in the same treatment group. | Inconsistent animal handling, leading to variable stress levels. | - Re-train all personnel on standardized, low-stress handling techniques.- Implement a clear handling protocol and ensure it is followed consistently.- Consider using a handling habituation period before the start of the experiment. |
| Unexpected anxiogenic-like (anxiety-increasing) effects in the control group. | Stress from handling or injection procedure is masking the true baseline behavior. | - Acclimatize animals to the injection procedure with saline injections prior to the study.- Ensure the experimental environment is free from stressors (e.g., loud noises, bright lights).- Handle animals gently and for the minimum time necessary. |
| This compound-treated animals show heightened corticosterone levels at baseline. | This compound is blocking the tonic inhibitory effect of oxytocin on the HPA axis, which can be exacerbated by even minor handling stress. | - This may be an expected pharmacological effect. To minimize variability, ensure a consistent and low-stress environment for all animals.- Measure corticosterone levels in a separate cohort of animals that do not undergo behavioral testing to establish a true baseline. |
| No significant behavioral effect of this compound is observed. | - Improper drug formulation or administration. - Timing of behavioral testing is not aligned with the drug's peak bioavailability. - The chosen behavioral paradigm is not sensitive to oxytocin receptor blockade under the tested conditions. | - Verify the correct preparation and dosage of the this compound solution.- Review the pharmacokinetic data for the species being used and adjust the timing of behavioral testing accordingly.- Consider using a different behavioral assay known to be modulated by the oxytocin system. |
| Precipitation is observed in the this compound solution. | The solubility limit may have been exceeded, or the solution was not prepared correctly. | - Ensure the correct solvent and concentration are being used. Gentle warming or vortexing may aid dissolution.- Prepare fresh solutions for each experiment and do not store them for extended periods unless stability has been verified. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat (uterus) | 8.9 | [7] |
| Oxytocin Receptor | Human (uterus) | 26 | [7] |
| Vasopressin V1a Receptor | Human | 370 | |
| Vasopressin V2 Receptor | Human | 570 |
Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs (Intravenous Administration)
| Species | Dose (mg/kg) | Half-life (t½) (hours) | Plasma Clearance (mL/min/kg) |
| Rat | 1, 2.5, 10 | ~2 | 23-36 |
| Dog | 1, 2.5, 10 | ~2 | 23-36 |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: In Vivo Assessment of HPA Axis Activity
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline).
-
Stress Induction (Optional): 30 minutes post-injection, expose a subset of animals to a stressor (e.g., 10 minutes of forced swim stress).
-
Blood Sampling: Immediately following the stressor (or at a corresponding time point for non-stressed animals), collect trunk blood via decapitation or tail-nick for plasma corticosterone analysis.
-
Analysis: Measure plasma corticosterone levels using a commercially available ELISA or RIA kit.
-
Expected Outcome: this compound is expected to increase both basal and stress-induced corticosterone levels compared to vehicle-treated controls.
Visualizations
Caption: Interaction between the HPA axis and the central oxytocin system.
References
- 1. benchchem.com [benchchem.com]
- 2. Brain oxytocin inhibits basal and stress-induced activity of the hypothalamo-pituitary-adrenal axis in male and female rats: partial action within the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain oxytocin inhibits the (re)activity of the hypothalamo-pituitary-adrenal axis in male rats: involvement of hypothalamic and limbic brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short note on oxytocin and stress attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,899, a potent and selective oxytocin receptor antagonist. Here you will find troubleshooting tips and frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptide, competitive antagonist of the oxytocin receptor (OTR).[1][2] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[2] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[2]
Q2: What is the selectivity profile of this compound?
This compound is a selective antagonist for the oxytocin receptor. It displays significantly lower affinity for the structurally related vasopressin receptors (V1a and V2). This selectivity is crucial for isolating the effects of oxytocin receptor blockade in experimental models.
Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier?
Yes, this compound is orally bioavailable in several species, including rats, dogs, and chimpanzees.[3] It can also cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin.[4][5][6] Studies in non-human primates have shown that peripherally administered this compound can be detected in the cerebrospinal fluid (CSF) and accumulates in limbic brain areas.[6]
Q4: What are the common research applications of this compound?
This compound is widely used in scientific research to investigate the role of the oxytocin system in various physiological and behavioral processes. Common applications include:
-
Neuroscience: Studying the role of oxytocin in social behaviors such as pair bonding, maternal care, and social recognition.[4]
-
Reproductive Biology: Investigating the mechanisms of uterine contractions and as a potential tocolytic agent for preterm labor.[3][7][8]
-
Pharmacology: Characterizing the function of the oxytocin receptor and its signaling pathways.
-
Drug Development: As a tool in studies related to depression, anxiety, and substance withdrawal.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in behavioral studies | 1. Inadequate dose: The dose of this compound may be insufficient to achieve the desired level of receptor occupancy in the brain. 2. Timing of administration: The time between drug administration and behavioral testing may not be optimal for peak brain concentration. 3. Route of administration: The chosen route may affect the bioavailability and brain penetration of the compound. | 1. Dose-response study: Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model. 2. Pharmacokinetic considerations: Refer to pharmacokinetic data to determine the optimal timing for behavioral testing after administration. For example, in coyotes, this compound peaked in CSF 15 to 30 minutes after intramuscular injection.[5] 3. Optimize administration route: Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes. Oral administration is also possible due to its bioavailability.[3] Ensure proper technique for the chosen route. |
| Variability in in vitro assay results | 1. Ligand degradation: this compound, like any compound, may be susceptible to degradation under certain storage or experimental conditions. 2. Cell line variability: The expression level of the oxytocin receptor can vary between cell lines and even between passages of the same cell line. 3. Assay conditions: Factors such as incubation time, temperature, and buffer composition can influence binding affinity and functional responses. | 1. Proper storage and handling: Store this compound as recommended by the supplier, typically at -20°C. Prepare fresh solutions for each experiment. 2. Cell line validation: Regularly validate your cell line for oxytocin receptor expression using techniques like qPCR or western blotting. 3. Assay optimization: Systematically optimize assay parameters to ensure robust and reproducible results. |
| Difficulty dissolving this compound | Solubility issues: this compound hydrochloride has good solubility in water and DMSO. However, the free base may have different solubility characteristics. | 1. Use the hydrochloride salt: For aqueous solutions, the hydrochloride salt is recommended. 2. Sonication: If solubility issues persist, sonication can aid in dissolving the compound.[9] 3. Vehicle selection: For in vivo studies, ensure the chosen vehicle is appropriate and does not cause adverse effects. Common vehicles include saline and DMSO.[11] |
Quantitative Data
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | Tissue/Cell Line | IC50 / Ki | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 nM (IC50) | [7] |
| Oxytocin Receptor | Human | Uterus | 26 nM (IC50) | [7] |
| Oxytocin Receptor | Coyote | Brain | 12.38 nM (Ki) | [5][12] |
| Vasopressin V1a Receptor | Human | Liver | 510 nM (IC50) | [7] |
| Vasopressin V1a Receptor | Rat | Liver | 890 nM (IC50) | [7] |
| Vasopressin V1a Receptor | Coyote | Brain | 511.6 nM (Ki) | [5] |
| Vasopressin V2 Receptor | Human | Kidney | 960 nM (IC50) | [7] |
| Vasopressin V2 Receptor | Rat | Kidney | 2400 nM (IC50) | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | t1/2 | Plasma Clearance | Vdss | Oral Bioavailability | Reference |
| Rat | 1, 2.5, 10 mg/kg (i.v.) | ~2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | - | [13] |
| Rat (female) | 5 mg/kg (oral) | - | - | - | 14% | [7] |
| Rat (male) | 5 mg/kg (oral) | - | - | - | 18% | [7] |
| Rat (female) | 25 mg/kg (oral) | - | - | - | 17% | [7] |
| Rat (male) | 25 mg/kg (oral) | - | - | - | 41% | [7] |
| Dog | 1, 2.5, 10 mg/kg (i.v.) | ~2 hr | 23-36 ml/min/kg | 3.4-4.9 L/kg | - | [13] |
| Dog | 5 mg/kg (oral) | - | - | - | 17% | [13] |
| Dog | 33 mg/kg (oral) | - | - | - | 41% | [13] |
Experimental Protocols & Visualizations
Oxytocin Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical Gq-coupled signaling pathway of the oxytocin receptor and the point of inhibition by this compound.
Caption: Oxytocin receptor signaling and this compound inhibition.
Experimental Workflow for In Vivo Uterine Contraction Assay
This workflow outlines the key steps for assessing the antagonist activity of this compound on oxytocin-induced uterine contractions in vivo.[2]
Caption: Workflow for in vivo uterine contraction assay.
Logical Flow for Troubleshooting Unexpected Behavioral Results
This diagram provides a logical approach to troubleshooting when this compound does not produce the expected effect in a behavioral experiment.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist this compound for Coyote Receptors [digitalcommons.usu.edu]
- 13. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-368,899 and Atosiban for Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-368,899 and Atosiban, two prominent antagonists of the oxytocin receptor (OTR). The information presented is intended to help researchers select the appropriate tool for their specific experimental needs, from in vitro characterization to in vivo studies.
Overview and Key Distinctions
This compound and Atosiban are both competitive antagonists of the oxytocin receptor, but they differ fundamentally in their chemical nature, pharmacokinetic properties, and clinical application.
-
This compound is a potent, non-peptide, small molecule antagonist.[1] Its key advantages are oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable research tool for investigating the central nervous system effects of oxytocin.[2][3][4] However, it is not used clinically.
-
Atosiban (Tractocile®) is a synthetic peptide analogue of oxytocin.[5] It is administered intravenously and does not penetrate the brain.[6] Atosiban is clinically approved in many countries (though not the USA) as a tocolytic agent to suppress preterm labor by inhibiting uterine contractions.[5][7] It functions as a mixed vasopressin V1a and oxytocin receptor antagonist.[5][8]
Mechanism of Action: Oxytocin Receptor Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding oxytocin, it primarily couples to Gαq/11 proteins. This initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, which is a critical step for smooth muscle contraction in tissues like the uterus.[9][10] Both this compound and Atosiban act by competitively binding to the oxytocin receptor, thereby preventing oxytocin from initiating this signaling cascade.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for this compound and Atosiban.
| Parameter | This compound | Atosiban | Reference(s) |
| Chemical Class | Non-peptide, small molecule | Peptide analogue | [1][5][6] |
| Administration Route | Oral, Intravenous, Intramuscular | Intravenous | [2][6] |
| Oral Bioavailability | Yes (potent and orally active) | No | [1][3][6] |
| Blood-Brain Barrier Penetration | Yes | No | [2][6] |
| Parameter | Receptor | This compound | Atosiban | Reference(s) |
| Binding Affinity (IC₅₀) | Human OTR | 8.9 nM | - | [1] |
| Rat OTR | 26 nM | - | [1] | |
| Human V1a | 370 nM | Primarily a V1a antagonist at human receptors | [1] | |
| Human V2 | 570 nM | - | [1] | |
| Functional Antagonism (IC₅₀) | OTR (Ca²⁺ Mobilization) | - | 5 nM | [11] |
| Functional Antagonism (pA₂) | Rat OTR (in vivo) | - | 7.05 | [12] |
| Rat V1a (in vivo) | - | 6.14 | [12] | |
| Rat OTR (in vitro) | 8.9 | 7.71 | [1][12] | |
| Selectivity (OTR vs V1a) | ~42-fold (human receptors) | ~8-fold (rat, in vivo) | [12] |
Experimental Protocols and Workflows
Reproducibility in pharmacological studies is paramount. Below are detailed methodologies for key experiments used to characterize these antagonists.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-368,899 and L-371,257 for In Vivo Research
For researchers investigating the oxytocin system, the choice of a selective antagonist is critical. This guide provides a detailed comparison of two widely used non-peptide oxytocin receptor (OTR) antagonists, L-368,899 and L-371,257, to aid in the selection of the most appropriate compound for in vivo studies.
Core Distinctions: CNS Penetrance
The most significant difference between this compound and L-371,257 lies in their ability to cross the blood-brain barrier (BBB). This compound is a brain-penetrant antagonist, making it a valuable tool for investigating the central effects of oxytocin on behavior and neural circuits.[1] In contrast, L-371,257 is peripherally selective and does not readily cross the BBB, rendering it suitable for studies focused on the peripheral actions of oxytocin.[2][3]
Quantitative Comparison of Receptor Binding and Pharmacokinetics
The following tables summarize the key quantitative data for this compound and L-371,257, facilitating a direct comparison of their properties.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| This compound | Oxytocin Receptor (OTR) | 8.9 nM (human), 12 nM (coyote)[4][5][6] | >40-fold selective over Vasopressin V1a and V2 receptors[4] |
| Vasopressin V1a Receptor (AVPR1a) | 370 nM | ||
| Vasopressin V2 Receptor (AVPR2) | 570 nM | ||
| L-371,257 | Oxytocin Receptor (OTR) | 4.6 nM (human)[7], 19 nM[2][3] | >800-fold selective over human Vasopressin V1a and V2 receptors[7] |
| Vasopressin V1a Receptor (AVPR1a) | 3.7 nM[2][3] |
Table 2: Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Properties |
| This compound | Orally bioavailable [1][8][9] with rapid brain penetration.[1] In coyotes, intramuscular injection (3 mg/kg) resulted in peak CSF concentrations between 15 and 30 minutes.[4][5][6] In rats, the half-life (t1/2) is approximately 2 hours after intravenous dosing.[8] Oral bioavailability in rats was estimated at 14-18% at a 5 mg/kg dose.[8] |
| L-371,257 | Orally bioavailable [2][10] and non-blood-brain barrier penetrant .[2][3] Systemic administration in rats via intraperitoneal injection has been shown to stimulate weight gain.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Oxytocin Receptor Signaling Pathway
Oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[11][12]
Caption: Competitive antagonism of the oxytocin receptor by this compound and L-371,257.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for an in vivo study investigating the central effects of oxytocin using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonpeptide oxytocin antagonists: analogs of L-371,257 with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating L-368,899's Selectivity for the Oxytocin Receptor Over Vasopressin Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity and functional antagonism of L-368,899 at the human oxytocin receptor (OTR) versus the human vasopressin 1a (V1aR), 1b (V1bR), and 2 (V2R) receptors. The data presented is supported by detailed experimental protocols to aid in the critical evaluation and replication of these findings.
This compound is a non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor involved in a myriad of physiological processes including uterine contractions, lactation, and social behavior.[1][2] Due to the high structural homology between the oxytocin and vasopressin receptors, validating the selectivity of a compound like this compound is a critical step in its development as a specific pharmacological tool or therapeutic agent.[3][4] This guide synthesizes available data to provide a clear comparison of this compound's activity at these closely related receptors.
Comparative Binding Affinity of this compound
The selectivity of this compound is primarily determined by its binding affinity for the oxytocin receptor relative to the vasopressin receptor subtypes. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound at human OTR, V1aR, and V2R. Data for the V1bR was not available in the reviewed literature.
| Receptor | This compound Ki (nM) | This compound IC50 (nM) | Selectivity Ratio (OTR Ki / Vasopressin Receptor Ki) |
| Oxytocin Receptor (OTR) | 12.38[1][2] | 8.9 | - |
| Vasopressin V1a Receptor (V1aR) | 511.6[1] | 370 | 41.3 |
| Vasopressin V1b Receptor (V1bR) | Not Available | Not Available | Not Available |
| Vasopressin V2 Receptor (V2R) | Not Available | 570 | - |
Note: The Selectivity Ratio is calculated using the Ki values, which are a more direct measure of binding affinity than IC50 values.
The data clearly indicates that this compound exhibits a significantly higher affinity for the oxytocin receptor compared to the V1a and V2 vasopressin receptors, with a selectivity ratio of over 40-fold for the V1a receptor.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound for the human oxytocin, vasopressin V1a, and V2 receptors.
Materials:
-
Cell membranes expressing the human OTR, V1aR, or V2R.
-
Radioligands: [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin ([3H]-AVP) for V1aR and V2R.
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
50 µL of the appropriate radioligand (at a concentration close to its Kd).
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of this compound to antagonize oxytocin-induced contractions in isolated uterine tissue.
Objective: To determine the functional antagonist potency of this compound at the native oxytocin receptor.
Materials:
-
Uterine tissue strips from a suitable animal model (e.g., rat).
-
Krebs-Henseleit solution (physiological salt solution).
-
Oxytocin.
-
This compound hydrochloride.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate uterine horns and cut them into longitudinal strips (approximately 2 mm x 10 mm).
-
Mounting: Mount the uterine strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Apply an initial tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.
-
Oxytocin-Induced Contractions: After equilibration, add a submaximal concentration of oxytocin (e.g., 1 nM) to the organ bath to induce stable, rhythmic contractions.
-
Antagonist Addition: Once stable contractions are achieved, add increasing concentrations of this compound to the bath in a cumulative manner.
-
Recording: Record the isometric contractions for at least 20 minutes after each addition of this compound.
-
Data Analysis: Measure the amplitude and frequency of the uterine contractions. Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways of Oxytocin and Vasopressin Receptors
Understanding the downstream signaling pathways of these receptors is crucial for interpreting the functional consequences of antagonist binding. Both oxytocin and vasopressin V1a and V1b receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3][4] The vasopressin V2 receptor, in contrast, primarily couples to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4]
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
L-368,899: A Comparative Analysis of Binding Affinity for the Oxytocin Receptor
For researchers and drug development professionals investigating the oxytocin system, the non-peptide antagonist L-368,899 represents a critical tool. This guide provides a comparative analysis of this compound's binding affinity (Ki) for the oxytocin receptor (OTR), benchmarked against other common antagonists. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development.
Comparative Binding Affinity of Oxytocin Receptor Antagonists
The binding affinity of this compound and other selected antagonists for the oxytocin receptor is summarized in the table below. The data, presented as Ki or IC50 values, are derived from various studies and reflect the potency of these compounds in displacing a radiolabeled ligand from the receptor. Lower values indicate a higher binding affinity.
| Compound | Species/Tissue | Binding Affinity (Ki/IC50) | Reference |
| This compound | Human Uterus | 26 nM (IC50) | [1][2][3][4][5] |
| This compound | Rat Uterus | 8.9 nM (IC50) | [1][2][3][4][5] |
| This compound | Coyote | 12 nM (Ki) | [6][7][8] |
| Atosiban | Human Uterine Smooth Muscle Cells | 3.55 nM (Ki) | [9] |
| L-371,257 | Human Uterine Smooth Muscle Cells | 2.21 nM (Ki) | [9] |
| Retosiban (GSK221149A) | Human | 0.65 nM (Ki) | [10] |
| SR 49059 | Human Uterine Smooth Muscle Cells | 69.3 nM (Ki) | [9] |
| OPC-21268 | Human Uterine Smooth Muscle Cells | 209 nM (Ki) | [9] |
Note: IC50 is the concentration of an inhibitor required to reduce the response by 50%, while Ki is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the enzyme or receptor. While related, they are not always identical.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of binding affinities for oxytocin receptor ligands is commonly achieved through radioligand competition binding assays.[11][12] This technique quantifies the ability of a non-labeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
Key Steps in the Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the oxytocin receptor (e.g., uterine smooth muscle cells) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin or ¹²⁵I-labeled oxytocin vasopressin antagonist [¹²⁵I-OVTA]) is incubated with the prepared cell membranes.[8]
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein-coupled receptor (GPCR).[10] Upon binding of an agonist like oxytocin, the receptor activates Gq and/or Gi signaling pathways, leading to downstream cellular responses. This compound, as an antagonist, blocks this activation.
Caption: Oxytocin receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 5. This compound hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Non-Peptide Oxytocin Antagonists for Researchers
For researchers, scientists, and drug development professionals, the landscape of non-peptide oxytocin antagonists presents a compelling area of study for therapeutic interventions in conditions such as preterm labor, neurodevelopmental disorders, and social-affective deficits. This guide provides a comparative analysis of key non-peptide oxytocin antagonists, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.
This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental pathways to offer an objective comparison of prominent non-peptide oxytocin antagonists.
Comparative Performance of Non-Peptide Oxytocin Antagonists
The efficacy and selectivity of non-peptide oxytocin antagonists are critical determinants of their therapeutic potential. The following tables summarize the binding affinities of several key antagonists for the human oxytocin receptor (OTR) and their selectivity over vasopressin receptors (V1a, V1b, V2), which share structural homology with the OTR.
| Compound | Human OTR Ki (nM) | Human V1aR Ki (nM) | Human V1bR Ki (nM) | Human V2R Ki (nM) | Selectivity (OTR vs V1aR) |
| Retosiban (GSK221149A) | 0.65[1][2] | >1400-fold vs OTR[1][2] | - | >1400-fold vs OTR[1] | >1400-fold[1][2] |
| L-368,899 | 8.9 (IC50)[3] | 370 (IC50)[3] | - | 570 (IC50)[3] | ~42-fold |
| L-372,662 | 4.9 | >500-fold vs OTR | - | - | >500-fold |
| SSR-126768 | Data not available in a directly comparable format |
Note: Ki and IC50 values are measures of binding affinity; lower values indicate higher affinity. Direct comparison should be made with caution as experimental conditions may vary between studies.
Key Experimental Methodologies
The characterization of non-peptide oxytocin antagonists relies on a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments cited in the evaluation of these compounds.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a non-peptide antagonist for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Radioligand, such as [3H]-Oxytocin.
-
Non-peptide antagonist test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Serially dilute the non-peptide antagonist to a range of concentrations.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the antagonist.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration and determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay assesses the ability of an antagonist to block the downstream signaling of the oxytocin receptor upon activation by oxytocin.
Objective: To determine the functional potency (IC50) of a non-peptide antagonist in inhibiting oxytocin-induced intracellular calcium release.
Materials:
-
Cells stably expressing the human oxytocin receptor and a calcium indicator dye (e.g., Fluo-4 AM).
-
Oxytocin.
-
Non-peptide antagonist test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the non-peptide antagonist to the wells and incubate for a defined period.
-
Add a fixed concentration of oxytocin (typically the EC80 concentration) to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time using the plate reader.
-
Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value.
In Vivo Uterine Contraction Assay in Rats
This in vivo model evaluates the efficacy of an antagonist in a physiologically relevant context.
Objective: To assess the ability of a non-peptide antagonist to inhibit oxytocin-induced uterine contractions in anesthetized rats.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthetic (e.g., isoflurane).
-
Oxytocin.
-
Non-peptide antagonist test compound.
-
Intrauterine pressure monitoring equipment.
Procedure:
-
Anesthetize the rat and insert a pressure-sensitive catheter into the uterine horn.
-
Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.
-
Once a stable baseline of contractions is established, administer the non-peptide antagonist intravenously or orally.
-
Record the frequency and amplitude of uterine contractions for a defined period after antagonist administration.
-
Analyze the data to determine the dose-dependent inhibitory effect of the antagonist on uterine activity.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Oxytocin receptor signaling cascade.
Caption: Workflow for non-peptide oxytocin antagonist screening.
References
L-368,899: A Comparative Analysis of its Efficacy in Blocking Oxytocin-Induced Behaviors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide oxytocin receptor antagonist, L-368,899, with other selective and non-selective antagonists. We will delve into its efficacy in blocking various oxytocin-induced physiological and behavioral effects, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction to Oxytocin Receptor Antagonism
Oxytocin, a nine-amino acid neuropeptide, plays a crucial role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and various social behaviors.[1][2] The oxytocin receptor (OTR), a G-protein coupled receptor, mediates these effects primarily through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP3) signaling pathway, leading to an increase in intracellular calcium levels.[3][4][5][6] The development of oxytocin receptor antagonists has been a significant area of research for therapeutic applications, such as the management of preterm labor, and as pharmacological tools to investigate the diverse functions of the oxytocin system.
This compound is a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist.[7] Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin on behavior.[7] This guide will compare the performance of this compound with other notable oxytocin antagonists, focusing on their receptor binding affinities, in vitro efficacy in blocking uterine contractions, and in vivo effects on complex social behaviors.
Quantitative Comparison of Oxytocin Receptor Antagonists
The following table summarizes the binding affinities (Ki or IC50) and, where available, the functional antagonist potency (pA2) of this compound and other selected oxytocin receptor antagonists. Data is compiled from various sources and direct comparisons should be made with caution.
| Compound | Receptor Affinity (Ki/IC50, nM) | Functional Antagonist Potency (pA2) | Selectivity (vs. Vasopressin V1a Receptor) | Compound Type |
| This compound | 12.38 (coyote OXTR) [7] | ~40-fold [7] | Non-peptide | |
| Atosiban | 7.81 (term human myometrium)[8] | Mixed OTR/V1a antagonist | Peptide | |
| Barusiban | 9.89 (term human myometrium)[8] | Selective OTR antagonist | Peptide | |
| Retosiban | Non-peptide | |||
| SSR-126768A | Non-peptide |
Efficacy in Blocking Oxytocin-Induced Uterine Contractions
One of the primary therapeutic targets for oxytocin antagonists is the inhibition of preterm labor by reducing uterine contractions. The efficacy of these compounds is often assessed using in vitro uterine tissue preparations.
Experimental Protocol: In Vitro Uterine Contraction Assay
This protocol is adapted from established methods for measuring myometrial contractility.[9][10]
-
Tissue Preparation: Myometrial strips are obtained from biopsies of human or animal uterine tissue. The strips are dissected and mounted in organ baths containing a physiological saline solution maintained at 37°C and aerated with 95% O2/5% CO2.
-
Induction of Contractions: Stable, spontaneous contractions are allowed to develop. Subsequently, oxytocin is added to the bath to induce regular, forceful contractions, mimicking labor.
-
Antagonist Application: Once stable oxytocin-induced contractions are established, the antagonist (e.g., this compound, atosiban, barusiban) is added in increasing cumulative concentrations.
-
Data Acquisition and Analysis: The force and frequency of uterine contractions are continuously recorded using a force transducer. The inhibitory effect of the antagonist is quantified by measuring the reduction in the amplitude and frequency of contractions. The concentration of the antagonist that produces a 50% inhibition of the oxytocin-induced response (IC50) is determined.
Expected Outcome: this compound, as a potent oxytocin antagonist, is expected to cause a concentration-dependent inhibition of oxytocin-induced uterine contractions. Comparative studies have shown that both barusiban and atosiban also effectively inhibit these contractions, with barusiban demonstrating high potency.[8]
Efficacy in Blocking Oxytocin-Induced Behaviors
The ability of this compound to penetrate the central nervous system allows for the investigation of its effects on oxytocin-mediated social behaviors.
Maternal Behavior
Oxytocin is critically involved in the initiation and maintenance of maternal behaviors, such as pup retrieval and nursing.
This protocol is based on established methods for assessing maternal motivation in rodents.[11]
-
Animal Model: Lactating female rats are used.
-
Antagonist Administration: this compound or a vehicle control is administered to the dam, typically via intraperitoneal (IP) injection or direct intracerebral infusion into specific brain regions known to be involved in maternal care.
-
Behavioral Testing: The dam is temporarily separated from her pups. After a set period, the pups are scattered in a test arena, and the dam is introduced.
-
Data Analysis: The latency to retrieve the first pup, the number of pups retrieved within a specific time frame, and the time spent nursing are recorded and analyzed.
Expected Outcome: Administration of an oxytocin receptor antagonist like this compound is expected to disrupt maternal behavior, leading to increased latency to retrieve pups and a reduction in overall maternal care.
Social Behavior in Primates
Oxytocin plays a significant role in regulating complex social interactions in primates.
This protocol is adapted from studies investigating the role of oxytocin in primate social behavior.[12][13][14]
-
Animal Model: Socially housed rhesus monkeys are used.
-
Antagonist Administration: this compound is administered, often intravenously (IV) or orally.[12][14]
-
Behavioral Observation: The animals' social behaviors are observed and recorded. This can include affiliative behaviors (e.g., grooming, huddling) and agonistic behaviors (e.g., threats, aggression). In some paradigms, the interest of a female in an infant or her sexual behavior towards a male is assessed.[14]
-
Data Analysis: The frequency and duration of specific social behaviors are quantified and compared between the antagonist-treated and control conditions.
Expected Outcome: Studies have shown that peripheral administration of this compound can reduce affiliative behaviors and sexual behavior in primates, suggesting that it effectively blocks central oxytocin signaling that mediates these social interactions.[14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow: In Vitro Uterine Contraction Assay
Caption: In Vitro Uterine Contraction Assay Workflow.
Logical Relationship: Central vs. Peripheral Effects
Caption: Central vs. Peripheral Sites of Action.
Conclusion
This compound stands out as a potent and selective non-peptide oxytocin receptor antagonist with the significant advantage of being orally bioavailable and capable of crossing the blood-brain barrier. This profile makes it not only a potential therapeutic agent for conditions like preterm labor but also an invaluable research tool for elucidating the central roles of oxytocin in complex behaviors. While peptide antagonists like atosiban and barusiban have demonstrated clinical efficacy in tocolysis, their utility in central nervous system research is limited. The data presented in this guide highlights the robust efficacy of this compound in blocking both peripheral and central oxytocin-mediated effects, underscoring its importance in the field of oxytocin pharmacology. Further head-to-head comparative studies with a broader range of antagonists under standardized conditions will be beneficial for a more definitive assessment of their relative potencies and selectivities.
References
- 1. Oxytocin Enables Maternal Behavior by Balancing Cortical Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin Modulation of Maternal Behavior and Its Association With Immunological Activity in Rats With Cesarean Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. Oxytocin signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. researchgate.net [researchgate.net]
- 12. science.umd.edu [science.umd.edu]
- 13. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Effects of L-368,899
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Developed initially for the management of preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[2][3] This guide provides a comprehensive cross-species comparison of the effects of this compound, summarizing key experimental data on its binding affinity, pharmacokinetics, and observed behavioral effects. Detailed experimental protocols and visualizations of relevant pathways are included to support further research and drug development.
Mechanism of Action
This compound functions as a selective antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[4] By binding to the OTR, it competitively inhibits the binding of oxytocin, thereby blocking the initiation of downstream signaling cascades.[4] This antagonism prevents the conformational changes in the receptor necessary for signal transduction.[4] The primary signaling pathway of the OTR involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC) and subsequently leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction.
Signaling Pathway
The following diagram illustrates the oxytocin receptor signaling pathway and the point of antagonism by this compound.
Caption: Oxytocin Receptor Signaling and this compound Antagonism.
Quantitative Data Comparison
The following tables summarize the binding affinity and pharmacokinetic parameters of this compound across various species.
Table 1: Binding Affinity
| Species | Tissue/Receptor | Parameter | Value (nM) | Reference(s) |
| Human | Uterus | IC₅₀ | 26 | [3][5] |
| Rat | Uterus | IC₅₀ | 8.9 | [3][5] |
| Mammary Gland | Kᵢ | 8.9 ± 0.5 | [6] | |
| Liver (V₁ₐ Receptor) | Kᵢ | 110 ± 13 | [6] | |
| Macaque | Uterus | Kᵢ | 20 ± 1 | [6] |
| Coyote | Oxytocin Receptor (Brain) | Kᵢ | 12.38 | [6] |
| Vasopressin V₁ₐ Receptor (Brain) | Kᵢ | 511.6 | [6][7] |
Table 2: Pharmacokinetic Parameters
| Species | Parameter | Dose | Route | Value | Reference(s) |
| Rat (Female) | t½ | 1, 2.5, 10 mg/kg | IV | ~2 hr | [4][8] |
| Plasma Clearance | 1, 2.5 mg/kg | IV | 23-36 ml/min/kg | [4][8] | |
| 10 mg/kg | IV | 18 ml/min/kg | [4][8] | ||
| Vdss | 1, 2.5, 10 mg/kg | IV | 2.0-2.6 L/kg | [4][8] | |
| Cₘₐₓ | 25 mg/kg | Oral | <1 hr | [4] | |
| 100 mg/kg | Oral | 1-4 hr | [4] | ||
| Oral Bioavailability | 5 mg/kg | Oral | 14% | [4] | |
| Rat (Male) | Oral Bioavailability | 5 mg/kg | Oral | 18% | [4] |
| 25 mg/kg | Oral | 41% | [4] | ||
| Dog (Female) | t½ | 1, 2.5, 10 mg/kg | IV | ~2 hr | [4][8] |
| Plasma Clearance | 1, 2.5, 10 mg/kg | IV | 23-36 ml/min/kg | [4][8] | |
| Vdss | 1, 2.5, 10 mg/kg | IV | 3.4-4.9 L/kg | [4][8] | |
| Cₘₐₓ | 5 mg/kg | Oral | <1 hr | [4] | |
| 33 mg/kg | Oral | 1-4 hr | [4] | ||
| Oral Bioavailability | 5 mg/kg | Oral | 17% | [4] | |
| 33 mg/kg | Oral | 41% | [4] | ||
| Coyote | Tₘₐₓ (CSF) | 3 mg/kg | IM | 15-30 min | [7][9] |
| Rhesus Monkey | Tₘₐₓ (CSF) | 1 mg/kg | IV | Detectable in CSF | [2] |
| Chimpanzee | Oral Bioavailability | Not specified | Oral | Orally bioavailable | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Pharmacokinetic Studies in Coyotes
A study on captive coyotes aimed to determine the pharmacokinetics of this compound in blood and cerebrospinal fluid (CSF).[7]
-
Animals: Captive coyotes (Canis latrans).[7]
-
Drug Formulation: this compound was formulated in saline to a concentration of 3 mg/kg for intramuscular injection.[7]
-
Administration: A single intramuscular injection of 3 mg/kg was administered.[7]
-
Sampling: Blood and CSF samples were collected at 15, 30, 45, 60, and 90 minutes post-injection.[12]
-
Analysis: The concentration of this compound in plasma and CSF was quantified.[7]
Caption: Coyote Pharmacokinetic Study Workflow.
Behavioral Studies in Rhesus Monkeys
Research in rhesus monkeys investigated the central effects of this compound on social behaviors after peripheral administration.[2]
-
Animals: Rhesus monkeys (Macaca mulatta).[2]
-
Drug Administration: this compound was administered intravenously at doses of 1 mg/kg or 3 mg/kg.[2]
-
Pharmacokinetic Arm: In one part of the study, CSF samples were collected over 4 hours, and brains were collected at 60 minutes post-injection to confirm central nervous system penetration.[2]
-
Behavioral Arm: In another part, female monkeys were tested for their interest in an infant and their sexual behavior following administration of this compound or saline.[2] Behavioral responses such as attempts to touch the infant and duration of locomotion were recorded.
Social Behavior Studies in Mice
The effects of this compound on social rank and other social behaviors were examined in male mice.
-
Animals: Male C57BL/6J mice.
-
Drug Formulation: this compound was dissolved in saline.
-
Administration: The antagonist was administered via intraperitoneal injection at doses of 3 mg/kg or 10 mg/kg.
-
Behavioral Tests:
-
Tube Test: To assess social dominance.
-
Sex Preference Task: To evaluate social discrimination.
-
Dyadic Interaction in an Open Field: To observe social interaction.
-
Cross-Species Effects: A Comparative Analysis
This compound has been demonstrated to be a potent and selective OTR antagonist across multiple species, though with some notable differences in its pharmacokinetic profile and observed behavioral effects.
Pharmacokinetics:
-
Rats and Dogs: this compound exhibits similar and relatively rapid absorption and elimination kinetics in rats and dogs, with a half-life of approximately 2 hours after intravenous administration.[4][8] Oral bioavailability is moderate and shows some gender-dependent differences in rats.[4]
-
Coyotes: Following intramuscular injection, this compound peaks in the CSF within 15 to 30 minutes, suggesting rapid brain penetration.[7][9]
-
Primates: While orally bioavailable in chimpanzees, studies in rhesus monkeys suggest that the oral bioavailability and pharmacokinetics might be suboptimal, which limited its initial clinical development for preterm labor.[10] However, intravenous administration in rhesus monkeys leads to detectable levels in the CSF, indicating it crosses the blood-brain barrier.[2]
Behavioral Effects:
-
Primates: In rhesus monkeys, peripheral administration of this compound has been shown to reduce interest in infants and sexual behavior, suggesting that endogenous oxytocin plays a role in these social behaviors.[2]
-
Rodents: In mice, this compound has been used to investigate the role of oxytocin in social dominance and preference.[6] Studies have shown that doses of 3 mg/kg can affect sex preference.[1]
Conclusion
This compound is a versatile pharmacological tool for investigating the role of the oxytocin system across a range of species. Its ability to antagonize the OTR both peripherally and centrally allows for the dissection of oxytocin's diverse physiological and behavioral functions. This guide highlights the existing knowledge on the cross-species effects of this compound, providing a foundation for future research. The presented data underscores the importance of considering species-specific pharmacokinetics when designing and interpreting studies. Further research, particularly in primate models, will continue to elucidate the complex role of oxytocin in social cognition and behavior.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Safety in Rhesus Monkeys of a Monoclonal Antibody-GDNF Fusion Protein for Targeted Blood-Brain Barrier Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.umd.edu [science.umd.edu]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-368,899: A Comparative Guide to Oxytocin Receptor Antagonism in Uterine Contraction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-368,899's performance as an oxytocin receptor antagonist in uterine contraction assays. Experimental data and detailed methodologies are presented to support its validation and comparison with other alternatives.
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It was initially explored for its potential in managing preterm labor.[2][3] Its primary mechanism of action is competitive antagonism at the OTR, where it binds with high affinity, preventing oxytocin from initiating the downstream signaling cascades that lead to uterine contractions.[2]
Comparative Analysis of Oxytocin Receptor Antagonists
The efficacy of this compound is best understood in comparison to other known OTR antagonists. The following table summarizes key quantitative data from uterine tissue assays.
| Compound | Target Receptor(s) | Tissue | Potency (IC50 / pA2) | Selectivity | Reference |
| This compound | Oxytocin (OTR) | Rat Uterus | IC50: 8.9 nM; pA2: 8.9 | >40-fold selective over Vasopressin V1a and V2 receptors.[4] | [1][4][5] |
| Human Uterus | IC50: 26 nM | [1][5][6] | |||
| Atosiban | OTR, Vasopressin V1a | Human Myometrium | Inhibits oxytocin-induced contractions. | Mixed OTR/V1a antagonist.[7][8] | [8] |
| Retosiban (GSK221149A) | OTR | Rat Myometrium | pA2: 8.18 | >1,400-fold selective over human V1a, V1b, and V2 receptors.[8] | [8] |
| Barusiban | OTR | Human Myometrium | Potency is at least that of atosiban.[7] | High affinity for OTR with low affinity for V1a.[7] | [7] |
IC50: The concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 indicates higher potency. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher potency.
Signaling & Experimental Frameworks
To understand the validation process, it is crucial to visualize both the biological target's signaling pathway and the experimental workflow used to assess antagonist efficacy.
The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 protein.[2][9] Upon oxytocin binding, it initiates a signaling cascade that results in myometrial contraction. This compound competitively blocks the initial binding of oxytocin, thereby inhibiting this entire pathway.
The in vitro uterine contraction assay is a standard method for quantifying the effects of oxytocin receptor antagonists.[10][11] The workflow involves isolating uterine tissue and measuring its contractile response to an agonist like oxytocin, both in the presence and absence of the antagonist being tested.
Experimental Protocol: Isolated Uterine Strip Assay
This protocol provides a generalized methodology for determining the potency of an OTR antagonist like this compound on uterine tissue.
-
Tissue Preparation:
-
Uterine tissue is obtained from appropriate subjects (e.g., female Sprague-Dawley rats or human biopsies from cesarean sections with informed consent).[10][8]
-
The myometrium is dissected into fine strips (e.g., 7 mm long and 3 mm wide) in a pre-cooled physiological salt solution.[10][12]
-
Strips are mounted in organ baths containing a superfused physiological saline solution, maintained at 37°C and aerated.[10]
-
-
Equilibration and Contraction Induction:
-
The tissue strips are allowed to equilibrate under a set tension for 2-3 hours until stable, spontaneous contractions are observed.[10]
-
A baseline of contractile activity (force and frequency) is recorded using a force transducer.[11]
-
Oxytocin is added in cumulative concentrations to establish a dose-response curve and induce stable, rhythmic contractions that resemble labor.[10]
-
-
Antagonist Application and Data Acquisition:
-
After establishing a stable response to oxytocin, the antagonist (this compound) is added to the organ bath in increasing concentrations.[10]
-
Following an incubation period with the antagonist, the tissue is re-exposed to the same cumulative concentrations of oxytocin.
-
The contractile response (amplitude and frequency) is continuously recorded to measure the inhibitory effect of the antagonist.
-
-
Data Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound hydrochloride | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
A Comparative Guide: The Non-Peptide Antagonist L-368,899 Versus Peptide-Based Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide oxytocin receptor (OTR) antagonist, L-368,899, and prominent peptide-based OTR antagonists. The information presented is collated from various scientific studies to offer an objective overview of their performance, supported by experimental data. This guide is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a wide range of physiological processes, including uterine contractions during labor, lactation, and various social behaviors.[1] Consequently, antagonists of the oxytocin receptor are valuable tools in both clinical settings, for conditions like preterm labor, and in research to elucidate the diverse functions of the oxytocin system.[1] These antagonists can be broadly categorized into two main classes: non-peptide small molecules, such as this compound, and peptide-based antagonists, which are structurally related to the native oxytocin peptide.[1] This guide will delve into a detailed comparison of these two classes, focusing on their receptor binding profiles, in vivo efficacy, and pharmacokinetic properties.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and several clinically relevant peptide-based oxytocin antagonists.
| Antagonist | Type | Target Species | Binding Affinity (Ki/IC50 in nM) for OTR |
| This compound | Non-peptide | Human | 26 (IC50)[2] |
| Rat | 8.9 (IC50)[2] | ||
| Coyote | 12.38 (Ki)[3] | ||
| Atosiban | Peptide | Human | 81-397 (Ki)[4] |
| Barusiban | Peptide | Human | 0.64-0.8 (Ki)[4][5] |
| Retosiban | Peptide | Human | 0.65 (Ki)[6] |
| Rat | 4.1 (Ki)[6] |
Table 1: Comparative Binding Affinity for the Oxytocin Receptor (OTR)
| Antagonist | Type | Target Species | V1a Receptor Affinity (Ki/IC50 in nM) | V1b Receptor Affinity (Ki in nM) | V2 Receptor Affinity (IC50 in nM) | OTR vs V1a Selectivity (Fold) |
| This compound | Non-peptide | Human | 370 (IC50)[7] | - | 570[7] | ~14 |
| Rat | 890 (IC50)[2] | - | 2400[2] | ~100 | ||
| Coyote | 511.6 (Ki)[3] | - | - | ~41 | ||
| Atosiban | Peptide | Human | 3.5-4.7 (Ki)[4] | - | - | ~0.02 - 0.1 |
| Barusiban | Peptide | Human | 11 (Ki)[4] | - | - | ~17 |
| Retosiban | Peptide | Human | >1400-fold selective for OTR[6] | >1400-fold selective for OTR[6] | >1400-fold selective for OTR[6] | >1400 |
Table 2: Comparative Selectivity Profile against Vasopressin Receptors
| Antagonist | Type | Species | In Vivo Potency (ED50 or Effective Dose) |
| This compound | Non-peptide | Rat | 0.35 mg/kg (i.v.) for inhibition of oxytocin-induced uterine contractions[8] |
| Atosiban | Peptide | Human | 300 µ g/min (i.v. infusion) reduced preterm uterine activity[9] |
| Barusiban | Peptide | Monkey | 3-4 times more potent than atosiban in inhibiting OT-induced uterine contractions[10] |
| Retosiban | Peptide | Rat | ID50 = 0.27 mg/kg (i.v.) for inhibition of oxytocin-induced uterine contractions[6] |
Table 3: Comparative In Vivo Efficacy
| Antagonist | Type | Species | Half-life (t1/2) | Oral Bioavailability |
| This compound | Non-peptide | Rat | ~2 hours[11] | 14-41%[11] |
| Dog | ~2 hours[11] | 17-41%[11] | ||
| Atosiban | Peptide | Human | Initial: ~13 min; Terminal: ~1.7 hours[12][13] | Not orally bioavailable |
| Retosiban | Peptide | Rat | 1.4 hours[14] | ~100%[14] |
Table 4: Comparative Pharmacokinetic Properties
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (like this compound or a peptide antagonist) to a specific receptor (e.g., OTR, V1aR).
Objective: To determine the inhibition constant (Ki) of the antagonist.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., human OTR in CHO or HEK293 cells).
-
A radiolabeled ligand that binds to the receptor with high affinity and specificity (e.g., [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog).
-
The unlabeled antagonist being tested.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[15]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled antagonist.[16]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[16]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[16]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[16]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]
In Vivo Uterine Contraction Assay
This assay is used to evaluate the in vivo efficacy of an oxytocin antagonist in inhibiting uterine contractions.
Objective: To determine the dose-dependent inhibitory effect of the antagonist on oxytocin-induced or spontaneous uterine contractions.
Materials:
-
Female rats (often in estrus or late-term pregnant).
-
Anesthesia.
-
Oxytocin for inducing contractions.
-
The oxytocin antagonist to be tested.
-
A system for measuring intrauterine pressure, typically involving a balloon-tipped catheter inserted into the uterine horn and connected to a pressure transducer and recording system.
Procedure:
-
Animal Preparation: The rat is anesthetized, and catheters are placed for drug administration (e.g., in the jugular vein) and for monitoring uterine activity.
-
Baseline Recording: A baseline of spontaneous uterine activity is recorded.
-
Induction of Contractions (if applicable): A continuous infusion or bolus injection of oxytocin is administered to induce regular uterine contractions.
-
Antagonist Administration: Once stable contractions are established, the antagonist is administered, typically intravenously, at various doses.
-
Measurement of Inhibition: The effect of the antagonist on the frequency, amplitude, and duration of uterine contractions is recorded and quantified. The dose required to produce a 50% inhibition of the contractile response (ED50) can then be calculated.
Mandatory Visualization
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, which is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11.[17]
Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.
Experimental Workflow for Antagonist Screening
The following diagram outlines a typical workflow for screening and characterizing oxytocin receptor antagonists.
Caption: A typical workflow for the screening and characterization of oxytocin receptor antagonists.
Conclusion
The choice between the non-peptide antagonist this compound and various peptide-based antagonists depends heavily on the specific research application.
This compound offers the distinct advantage of being orally bioavailable and capable of crossing the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin on behavior.[18] However, its selectivity over vasopressin receptors, while significant, is less pronounced than that of some newer peptide antagonists.
Peptide-based antagonists , such as atosiban, barusiban, and retosiban, generally exhibit high potency and, in the case of newer compounds like retosiban, exceptional selectivity for the oxytocin receptor over vasopressin receptors.[1][6] Their primary limitation is a lack of oral bioavailability, necessitating parenteral administration.[13] This makes them well-suited for acute clinical applications, such as the management of preterm labor, and for peripheral administration in research settings where central effects are not the primary focus.
Ultimately, the data presented in this guide should aid researchers in making an informed decision based on the required route of administration, desired selectivity profile, and the specific biological system under investigation.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist this compound in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. Retosiban - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
review of literature comparing L-368,899 with other tocolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the available scientific literature on L-368,899, a non-peptide oxytocin receptor antagonist, and compares its profile with other tocolytic agents used in the management of preterm labor. The information is compiled from preclinical and early-phase clinical studies to offer a detailed perspective for research and development purposes.
Executive Summary
This compound emerged as a potent, orally active oxytocin antagonist with the potential for tocolytic use.[1][2] Preclinical studies in animal models, including pregnant rhesus monkeys, demonstrated its efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[1][3][4] The drug progressed to Phase I human trials, where it was generally well-tolerated and showed effectiveness in blocking oxytocin-stimulated uterine activity in postpartum women.[1] However, further clinical development was halted due to suboptimal oral bioavailability and pharmacokinetic properties.[3][4]
In comparison, other tocolytics such as the peptide oxytocin antagonist atosiban, β-adrenergic agonists (e.g., ritodrine, terbutaline), and calcium channel blockers (e.g., nifedipine) have been extensively studied in clinical trials and are used in clinical practice to varying extents. Atosiban, while effective and associated with fewer maternal side effects than β-agonists, has not demonstrated superiority in neonatal outcomes.[5][6][7] β-agonists are effective but are associated with significant maternal cardiovascular side effects.[7][8] Calcium channel blockers offer a balance of efficacy and a more favorable side effect profile compared to β-agonists.[9][10][11]
This guide will delve into the available data for this compound and provide a comparative analysis against these established tocolytic agents.
Comparative Data of Tocolytic Agents
The following tables summarize the available quantitative data for this compound and other tocolytics. It is important to note that the data for this compound is primarily from preclinical and Phase I studies, while the data for other agents are from more extensive clinical trials.
Table 1: Receptor Binding Affinity and Potency
| Tocolytic Agent | Receptor Target | Binding Affinity (IC50/Ki) | Potency (pA2) | Species | Reference |
| This compound | Oxytocin Receptor | IC50 = 8.9 nM | - | Human | [2] |
| Vasopressin V1a Receptor | IC50 = 370 nM | - | Human | [2] | |
| Vasopressin V2 Receptor | IC50 = 570 nM | - | Human | [2] | |
| Atosiban | Oxytocin Receptor | - | - | Human | [3] |
| Vasopressin V1a Receptor | - | - | Human | [3] | |
| Retosiban | Oxytocin Receptor | >15-fold more potent than atosiban | - | Human | [3][12] |
| L-371,257 | Oxytocin Receptor | Ki = 4.6 nM | 8.4 | Human/Rat | [1] |
Table 2: Efficacy in Preclinical and Clinical Studies
| Tocolytic Agent | Study Type | Model/Population | Key Efficacy Endpoint | Outcome | Reference |
| This compound | Preclinical | Pregnant rhesus monkeys | Inhibition of spontaneous nocturnal uterine contractions | Potent inhibition observed | [1][3][4] |
| Phase I Clinical | Postpartum women | Blockade of oxytocin-stimulated uterine activity | Potency similar to that in rhesus monkeys | [1] | |
| Atosiban | Clinical Trial | Women in preterm labor | Undelivered at 48 hours | 88.1% | [7] |
| Clinical Trial | Women in preterm labor | Undelivered at 7 days | 79.7% | [7] | |
| Terbutaline | Clinical Trial | Women in preterm labor | Undelivered at 48 hours | 85.3% | [8] |
| Clinical Trial | Women in preterm labor | Undelivered at 7 days | 67.4% | [8] | |
| Ritodrine | Clinical Trial | Women in preterm labor | Undelivered at 48 hours | 88.9% | [7] |
| Clinical Trial | Women in preterm labor | Undelivered at 7 days | 77.6% | [7] |
Table 3: Maternal Side Effect Profile (from Clinical Trials)
| Tocolytic Agent | Cardiovascular Side Effects | Other Common Side Effects | Reference |
| Atosiban | 8.3% | Nausea, headache | [7] |
| β-Agonists (Ritodrine/Terbutaline) | 81.2% (tachycardia, palpitations) | Tremor, hyperglycemia, hypokalemia | [7][13][14] |
| Nifedipine (Calcium Channel Blocker) | Hypotension, tachycardia | Headache, flushing, dizziness | [9] |
Experimental Protocols
This compound: Inhibition of Oxytocin-Induced Uterine Contractions in Pregnant Rhesus Monkeys
-
Animal Model: Late-term pregnant rhesus monkeys were used as a model for human uterine activity.
-
Instrumentation: Animals were instrumented with uterine electromyographic (EMG) electrodes and intrauterine pressure (IUP) catheters to monitor uterine contractions.
-
Drug Administration: this compound was administered intravenously (i.v.) or orally.
-
Experimental Procedure:
-
A baseline period of spontaneous uterine activity was recorded.
-
Oxytocin was infused intravenously to induce uterine contractions.
-
This compound was administered at various doses.
-
The inhibitory effect of this compound on oxytocin-induced uterine contractions was quantified by measuring the reduction in IUP and EMG activity.
-
-
Data Analysis: The dose-dependent inhibitory effect of this compound was determined.
This compound: Phase I Study in Postpartum Women
-
Study Population: Healthy postpartum women on the first or second day after delivery.
-
Study Design: Double-blind, placebo-controlled, dose-escalation study.
-
Procedure:
-
An infusion of oxytocin was administered to induce regular uterine contractions, monitored by an intrauterine pressure catheter.
-
Once a stable pattern of contractions was established, a single intravenous dose of this compound or placebo was administered.
-
The effect on the frequency and amplitude of uterine contractions was recorded for several hours.
-
-
Outcome Measures: The primary outcome was the degree of inhibition of oxytocin-induced uterine activity. Safety and tolerability were also assessed.
Visualizations
Signaling Pathway of Oxytocin Receptor Antagonists
Caption: Oxytocin receptor signaling and points of antagonist inhibition.
Experimental Workflow for Tocolytic Drug Evaluation
Caption: A generalized workflow for the evaluation of a novel tocolytic agent.
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oxytocin receptor antagonists for inhibiting preterm labour | Cochrane [cochrane.org]
- 6. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxytocin antagonist atosiban versus the beta-agonist terbutaline in the treatment of preterm labor. A randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tocolysis: Present and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Tocolytics for the Treatment of Spontaneous Preterm Labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tocolytic therapy for preterm delivery: systematic review and network meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Tocolytics in Preterm Labor | MDedge [mdedge.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-368,899
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. Adherence to these procedures is vital for protecting personnel and the environment.
Chemical and Safety Data Overview
| Property | Data | Source |
| Chemical Name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride | Tocris Bioscience[1] |
| Molecular Formula | C26H42N4O5S2 · 2HCl | Tocris Bioscience[1] |
| Molecular Weight | 627.68 g/mol | Tocris Bioscience[1] |
| Solubility | Soluble in DMSO and water (approx. 100 mM) | Cayman Chemical[2] |
| Storage | Store at -20°C | Cayman Chemical[2] |
| Hazard Classification | Does not meet classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008. The product does not need to be labelled in accordance with EC directives or respective national laws. | Tocris Bioscience[1] |
| General Precaution | This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling. | Cayman Chemical[2] |
Experimental Protocols: General Disposal Procedures
The following step-by-step guide is based on established best practices for the disposal of laboratory chemical waste.[3][4][5][6][7] It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
2. Waste Segregation:
-
Segregate this compound waste based on its physical state (solid or liquid) and the solvent used.
-
Keep halogenated and non-halogenated solvent waste separate.
-
Store acids and bases in separate containers.[5]
3. Waste Collection and Container Management:
-
Use only approved, chemically compatible, and properly sealed waste containers.[3][7]
-
Ensure containers are in good condition and have secure, leak-proof closures.[7]
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
-
Keep waste containers closed at all times, except when adding waste.[4][6]
4. Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste" (or as required by your institution).
-
Identify the full chemical name of all contents, including solvents and their approximate concentrations or percentages.
-
Indicate the date when the waste was first added to the container.
5. Storage of Chemical Waste:
-
Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[5][6]
-
Ensure the storage area is away from heat sources and direct sunlight.[3]
-
Maintain segregation of incompatible waste types within the storage area.
6. Requesting Waste Pickup:
-
Once a waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS office to schedule a waste pickup.[6]
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.[3][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling L-368,899
Essential Safety and Handling Guide for L-368,899
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is based on standard laboratory safety protocols for research chemicals with undisclosed comprehensive toxicological data. It is imperative to supplement this guide with the official Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active compound intended for research use only, stringent adherence to safety protocols is mandatory to prevent accidental exposure. The following personal protective equipment should be considered the minimum requirement when handling this compound in solid or solution form.
Recommended Personal Protective Equipment (PPE)
| Equipment Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. It is advisable to double-glove. |
| Body Protection | A fully buttoned laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For weighing or generating aerosols, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing : If working with the solid form, weigh the required amount in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Dissolving : When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO and water.
-
Aqueous Solutions : Aqueous solutions are not recommended for storage for more than one day.
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Protocol
-
Contaminated Materials : All disposable labware (e.g., pipette tips, tubes), gloves, and bench paper that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Unused Compound : Unused solid this compound and solutions should be disposed of as chemical waste. Do not pour down the drain.
-
Waste Labeling : Clearly label the hazardous waste container with the contents, including the name "this compound".
-
Waste Collection : Arrange for collection by your institution's environmental health and safety (EHS) department.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
